1-Methyl-2-piperidinemethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-methylpiperidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXJMMLIEYAFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301307492 | |
| Record name | 1-Methyl-2-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301307492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20845-34-5 | |
| Record name | 1-Methyl-2-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20845-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-2-piperidinemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20845-34-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-2-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301307492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-2-piperidinemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Methyl-2-piperidinemethanol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-piperidinemethanol is a heterocyclic organic compound belonging to the piperidine class. The piperidine ring is a prevalent structural motif in a vast array of pharmaceuticals and biologically active natural products, valued for its favorable physicochemical properties and its ability to interact with a wide range of biological targets. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of this compound, serving as a technical resource for professionals in research and drug development.
Chemical Structure and Properties
This compound, also known as (1-methylpiperidin-2-yl)methanol, is characterized by a piperidine ring N-methylated at position 1 and substituted with a hydroxymethyl group at position 2.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | |
| Molecular Weight | 129.20 g/mol | |
| CAS Number | 20845-34-5 | |
| IUPAC Name | (1-methylpiperidin-2-yl)methanol | |
| Appearance | Clear colorless to yellow to brown liquid | |
| Boiling Point | 189 °C at 760 mmHg | |
| Refractive Index | 1.4805-1.4855 @ 20°C |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopic Data | Description |
| ¹H NMR | Data available on PubChem, consistent with the proposed structure. |
| ¹³C NMR | Data available on PubChem, consistent with the proposed structure. |
| IR Spectrum | Characteristic peaks for O-H and C-N stretching are expected. Data available on PubChem. |
| Mass Spectrum | Molecular ion peak and fragmentation pattern consistent with the structure. Data available on PubChem. |
Experimental Protocols
Synthesis of this compound via Eschweiler-Clarke Reaction
The N-methylation of 2-piperidinemethanol provides a direct route to this compound. The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using excess formic acid and formaldehyde. This reaction is advantageous as it does not produce quaternary ammonium salts and proceeds to the tertiary amine stage.
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Methodology:
-
Materials:
-
2-Piperidinemethanol
-
Formaldehyde (37% solution in water)
-
Formic acid (88-98%)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-piperidinemethanol (1 equivalent), formaldehyde (2.5 equivalents), and formic acid (2.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the reaction mixture to a pH of approximately 12 by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by distillation under reduced pressure.
-
Biological Activity and Signaling Pathways
The biological activity of this compound has not been extensively characterized in publicly available literature. However, the piperidine scaffold is a key component in numerous drugs targeting the central nervous system (CNS). Derivatives of N-methyl piperidine have been investigated as inhibitors of enzymes such as Δ24(25) sterol methyl transferase and Δ24(24') sterol methyl reductase in Trypanosoma cruzi, the parasite responsible for Chagas disease.
Given the lack of specific data for this compound, a general workflow for its initial biological evaluation is proposed below. This workflow is hypothetical and serves as a guide for researchers interested in investigating the pharmacological potential of this compound.
An In-depth Technical Guide to (1-methylpiperidin-2-yl)methanol
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (1-methylpiperidin-2-yl)methanol, a key chiral building block in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Identity and Properties
(1-methylpiperidin-2-yl)methanol is a chiral amino alcohol. Its structure consists of a piperidine ring N-methylated at position 1 and substituted with a hydroxymethyl group at position 2. This arrangement provides a valuable scaffold for asymmetric catalysis and the synthesis of complex molecules.
IUPAC Name and Synonyms
-
Preferred IUPAC Name: (1-methylpiperidin-2-yl)methanol[1]
-
Other IUPAC Name: 1-Methyl-2-piperidinemethanol[1]
Common synonyms and identifiers are summarized in the table below.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (1-methylpiperidin-2-yl)methanol is presented in Table 1.
Table 1: Chemical and Physical Properties of (1-methylpiperidin-2-yl)methanol
| Property | Value | Reference |
| CAS Number | 20845-34-5 | [1] |
| Molecular Formula | C7H15NO | [1] |
| Molecular Weight | 129.203 g/mol | [1] |
| Appearance | Clear colorless to yellow to brown liquid | [2] |
| Form | Liquid | [2] |
| Refractive Index | 1.4805-1.4855 @ 20°C | [2] |
| SMILES | CN1CCCCC1CO | [1] |
| InChIKey | HXXJMMLIEYAFOZ-UHFFFAOYNA-N | [1] |
| Assay (GC) | ≥96.0% | [2] |
Synthesis of (1-methylpiperidin-2-yl)methanol
The synthesis of (1-methylpiperidin-2-yl)methanol can be achieved through the N-methylation of (piperidin-2-yl)methanol. A common and effective method for this transformation is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid.
Experimental Protocol: N-methylation via Eschweiler-Clarke Reaction
This protocol describes a representative method for the synthesis of (1-methylpiperidin-2-yl)methanol from (piperidin-2-yl)methanol.
Materials:
-
(Piperidin-2-yl)methanol
-
Formaldehyde (37% aqueous solution)
-
Formic acid (≥85%)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2) or Diethyl ether (Et2O)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
Procedure:
-
Reaction Setup: To a solution of (piperidin-2-yl)methanol in a suitable round-bottom flask, add an excess of aqueous formaldehyde (37%).
-
Addition of Formic Acid: Cool the mixture in an ice bath and slowly add formic acid.
-
Reaction: Heat the reaction mixture to reflux (approximately 100°C) and maintain for several hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully make the solution basic by the addition of a strong base (e.g., concentrated NaOH solution) while cooling in an ice bath.
-
Extraction: Extract the product into a suitable organic solvent such as dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude (1-methylpiperidin-2-yl)methanol can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Synthetic Workflow Diagram
The following diagram illustrates the synthetic pathway for (1-methylpiperidin-2-yl)methanol via the Eschweiler-Clarke reaction.
Caption: Synthetic workflow for (1-methylpiperidin-2-yl)methanol.
Applications in Asymmetric Synthesis
Chiral amino alcohols like (1-methylpiperidin-2-yl)methanol are valuable ligands in asymmetric catalysis. One notable application is in the enantioselective addition of organozinc reagents to aldehydes, a key carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols.
Representative Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is based on the use of structurally similar chiral amino alcohol ligands and serves as a starting point for employing (1-methylpiperidin-2-yl)methanol in this context.
Materials:
-
(1-methylpiperidin-2-yl)methanol (as the chiral ligand)
-
Anhydrous toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Catalyst Formation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve (1-methylpiperidin-2-yl)methanol (e.g., 10 mol%) in anhydrous toluene. To this solution, add diethylzinc (e.g., 1.1 equivalents) dropwise at 0°C. Stir the mixture at this temperature for 30 minutes to form the chiral zinc-alkoxide complex.
-
Reaction: To the catalyst solution, add freshly distilled benzaldehyde (1.0 equivalent) at 0°C.
-
Addition of Reagent: Slowly add diethylzinc (e.g., 1.1 equivalents) dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for the required time (e.g., 24-48 hours), monitoring the progress by TLC or GC.
-
Quenching: After the reaction is complete, quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution at 0°C.
-
Work-up: Allow the mixture to warm to room temperature and stir for an additional 30 minutes. Extract the aqueous layer with diethyl ether (3 x volume). Combine the organic layers and wash with brine.
-
Purification and Analysis: Dry the combined organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product (1-phenyl-1-propanol) by flash column chromatography on silica gel. The enantiomeric excess (ee%) of the product can be determined by chiral HPLC or GC analysis.
Logical Workflow for Asymmetric Addition
The following diagram outlines the logical steps involved in the enantioselective addition of diethylzinc to an aldehyde using a chiral amino alcohol ligand.
Caption: Logical workflow for asymmetric addition.
References
An In-depth Technical Guide to 1-Methyl-2-piperidinemethanol (CAS 20845-34-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-piperidinemethanol, with the CAS number 20845-34-5, is a heterocyclic organic compound belonging to the piperidine class. Structurally, it features a piperidine ring N-methylated at position 1 and substituted with a hydroxymethyl group at position 2. This molecule serves as a versatile building block and intermediate in the synthesis of a variety of chemical entities, particularly in the pharmaceutical and agrochemical industries. Its utility is underscored by its role as a precursor in the development of bioactive molecules, including phenylpyridone derivatives with potential anti-obesity properties and its inclusion in dermatological formulations.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, known applications, and analytical methodologies related to this compound.
Chemical and Physical Properties
This compound is typically a clear, colorless to light yellow liquid.[1] Its fundamental properties are summarized in the table below, compiled from various sources.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [2] |
| Molecular Weight | 129.20 g/mol | [2] |
| IUPAC Name | (1-methylpiperidin-2-yl)methanol | [2] |
| Synonyms | 1-Methyl-2-hydroxymethylpiperidine, 2-Hydroxymethyl-1-methylpiperidine, N-Methylpipecolinol | [2] |
| Appearance | Clear colorless to yellow to brown liquid | [3] |
| Boiling Point | 79-80 °C at 7 mmHg | [4] |
| Density | 0.984 g/mL at 25 °C | [4] |
| Refractive Index | 1.4805-1.4855 at 20 °C | [3] |
Synthesis
General Synthetic Approach: Reduction of a Pipecolic Acid Derivative
A likely synthetic pathway to this compound would involve the reduction of a suitable N-methylpipecolic acid ester, such as methyl 1-methylpipecolinate. This transformation can be efficiently achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.
Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Methyl 1-methylpipecolinate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A solution of methyl 1-methylpipecolinate in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether.
-
The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation under reduced pressure.
Applications and Biological Activity
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.
Pharmaceutical and Agrochemical Synthesis
The compound serves as a key building block in the pharmaceutical industry. It is notably used in the synthesis of phenylpyridone derivatives, which have been investigated for their potential as anti-obesity agents.[1] Additionally, it has found application in the formulation of dermatological products.[1] The piperidine scaffold is a common motif in many biologically active compounds, and the introduction of a methyl group on the nitrogen and a hydroxymethyl group at the 2-position provides a chiral center and a functional handle for further synthetic modifications.
Natural Occurrence and Potential Biological Activity
Interestingly, this compound has been identified as a component of the aqueous ammonia extract of Sambucus nigra (elderflower).[5] A study on the essential oil of Mentha x rotundifolia, which also contains this compound, reported high bactericidal activity against Gram-negative bacteria such as E. coli and Salmonella typhimurium.[5] While this does not directly attribute the activity to this compound alone, it suggests a potential area for further investigation into its antimicrobial properties.
As direct studies on the pharmacological profile of this compound are limited, a logical workflow for its investigation would involve initial screening for various biological activities.
Analytical Methods
The characterization and purity assessment of this compound can be performed using a variety of standard analytical techniques.
Spectroscopic Data
A summary of the available spectroscopic data is presented below.
| Technique | Key Data/Observations | Source |
| ¹H NMR | Data available from Sigma-Aldrich Co. LLC. | [2] |
| ¹³C NMR | Data available from Aldrich Chemical Company, Inc. | [2] |
| Mass Spectrometry (GC-MS) | NIST library data available, with a top peak at m/z 84. | [6] |
| Infrared Spectroscopy (FTIR) | Spectra available (capillary cell, neat). | [2] |
Chromatographic Methods
Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods for assessing the purity of this compound.
5.2.1. Gas Chromatography (GC)
A GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for purity determination and identification of volatile impurities.
Illustrative GC-MS Protocol:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.[6]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]
-
Inlet Temperature: 250°C.[6]
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[6]
-
Ionization Mode (MS): Electron Ionization (EI) at 70 eV.[6]
-
Scan Range (MS): m/z 40-400.[6]
5.2.2. High-Performance Liquid Chromatography (HPLC)
For non-volatile impurities, a reverse-phase HPLC method would be appropriate.
Illustrative HPLC Protocol:
-
Column: C18 reverse-phase column.[6]
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).[6]
-
Gradient: A typical gradient would start with a low percentage of organic solvent and increase over time to elute compounds of varying polarity.[6]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry (LC-MS).
Conclusion
This compound is a valuable and versatile chemical intermediate with established applications in the synthesis of pharmaceuticals and agrochemicals. While its own biological activity is not extensively documented, its presence in bioactive natural extracts and its utility as a scaffold for drug discovery suggest that further investigation into its pharmacological properties is warranted. The synthetic and analytical methods outlined in this guide provide a foundation for researchers and drug development professionals working with this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H15NO | CID 89394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methylpiperidine-2-methanol, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. CAS RN 20845-34-5 | Fisher Scientific [fishersci.com]
- 5. Phytochemical Profiling of Sambucus nigra L. Flower and Leaf Extracts and Their Antimicrobial Potential against Almond Tree Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Core Physical Properties of 2-Hydroxymethyl-1-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxymethyl-1-methylpiperidine, a substituted piperidine derivative, represents a valuable building block in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent motif in a wide array of pharmaceuticals, valued for its favorable pharmacokinetic properties. The presence of a hydroxymethyl group and an N-methyl substituent on the piperidine ring of this particular compound offers versatile opportunities for structural modifications, making it an attractive starting material for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physical properties of 2-Hydroxymethyl-1-methylpiperidine, detailed experimental protocols for their determination, and a conceptual framework for its synthesis and potential pharmacological evaluation.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-Hydroxymethyl-1-methylpiperidine is presented below. These properties are crucial for its handling, formulation, and application in synthetic and analytical procedures.
| Property | Value |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 184-186 °C |
| Density | 0.93 g/cm³ |
| Solubility in Water | Soluble |
| Flash Point | 74 °C |
| Refractive Index | 1.4805-1.4855 @ 20°C |
Experimental Protocols
The following sections detail the methodologies for the experimental determination of the key physical properties of 2-Hydroxymethyl-1-methylpiperidine.
Determination of Boiling Point
The boiling point of a liquid is a critical physical constant that can be used for its identification and to assess its purity. The following protocol describes the distillation method for determining the boiling point of 2-Hydroxymethyl-1-methylpiperidine.
Materials:
-
2-Hydroxymethyl-1-methylpiperidine sample
-
Distillation flask (round-bottom flask)
-
Condenser
-
Receiving flask
-
Thermometer (calibrated)
-
Heating mantle or oil bath
-
Boiling chips
-
Clamps and stands
Procedure:
-
Place a small volume of 2-Hydroxymethyl-1-methylpiperidine into the distillation flask, ensuring it is no more than two-thirds full.
-
Add a few boiling chips to the flask to ensure smooth boiling.
-
Assemble the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.
-
Begin circulating cold water through the condenser.
-
Gently heat the distillation flask using a heating mantle or oil bath.
-
Observe the temperature as the liquid begins to boil and the vapor condenses.
-
Record the temperature at which the liquid is distilling at a steady rate. This temperature is the boiling point.
-
Continue to record the temperature until a small amount of liquid remains in the distillation flask. A constant temperature throughout the distillation indicates a pure compound.
Determination of Density
The density of a substance is its mass per unit volume. This protocol outlines the use of a pycnometer for the accurate determination of the density of liquid 2-Hydroxymethyl-1-methylpiperidine.
Materials:
-
2-Hydroxymethyl-1-methylpiperidine sample
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
Clean and dry the pycnometer thoroughly.
-
Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20°C).
-
Ensure the pycnometer is completely full, with no air bubbles. Dry the outside of the pycnometer and weigh it. Record the mass (m₂).
-
Empty and dry the pycnometer.
-
Fill the pycnometer with the 2-Hydroxymethyl-1-methylpiperidine sample and allow it to reach thermal equilibrium in the water bath at the same temperature.
-
Dry the outside of the pycnometer and weigh it. Record the mass (m₃).
-
The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.
Determination of Solubility
This protocol provides a qualitative and semi-quantitative method for assessing the solubility of 2-Hydroxymethyl-1-methylpiperidine in water.
Materials:
-
2-Hydroxymethyl-1-methylpiperidine sample
-
Distilled water
-
Test tubes
-
Vortex mixer
-
Graduated pipettes
Procedure:
-
Qualitative Assessment:
-
Add approximately 1 mL of distilled water to a clean test tube.
-
Add a few drops of 2-Hydroxymethyl-1-methylpiperidine to the test tube.
-
Observe if the compound dissolves completely, forms a separate layer, or is partially soluble.
-
Gently agitate the mixture using a vortex mixer and observe any changes in solubility.
-
-
Semi-Quantitative Assessment:
-
Accurately weigh a small amount of 2-Hydroxymethyl-1-methylpiperidine and add it to a known volume of distilled water in a test tube.
-
Vortex the mixture for a set period to facilitate dissolution.
-
If the substance dissolves completely, incrementally add more of the compound until saturation is reached (i.e., solid material remains undissolved after prolonged agitation).
-
The solubility can be expressed in terms of mass of solute per volume of solvent (e.g., g/100 mL).
-
Synthesis and Pharmacological Evaluation Workflow
While a specific, established signaling pathway for 2-Hydroxymethyl-1-methylpiperidine is not prominently documented in publicly available literature, its structural similarity to other pharmacologically active piperidine derivatives suggests its potential for biological activity. The following diagrams illustrate a generalized workflow for its synthesis and a logical pathway for its initial pharmacological screening.
An In-depth Technical Guide to the Spectral Data of 1-Methyl-2-piperidinemethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the compound 1-Methyl-2-piperidinemethanol. This document details the methodologies for spectral acquisition and presents a thorough analysis of the spectral features, supported by data tables and workflow diagrams to facilitate understanding and application in research and development.
Introduction
This compound (CAS No. 20845-34-5) is a substituted piperidine derivative with a molecular formula of C₇H₁₅NO.[1][2][3] Its structure, featuring a chiral center at the C2 position of the piperidine ring, a tertiary amine, and a primary alcohol, makes it a valuable building block in the synthesis of pharmaceuticals and other biologically active compounds. Accurate spectral characterization is paramount for its identification, purity assessment, and structural elucidation in various chemical processes.
Spectral Data Presentation
The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, and IR spectra of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5 - 3.2 | Multiplet | 2H | -CH₂OH |
| ~2.8 - 2.7 | Multiplet | 1H | H-2 (CH-CH₂OH) |
| ~2.3 | Singlet | 3H | -NCH₃ |
| ~2.9, ~2.1 | Multiplet | 2H | H-6 (Piperidine Ring) |
| ~1.8 - 1.2 | Multiplet | 6H | H-3, H-4, H-5 (Piperidine Ring) |
| (Varies) | Broad Singlet | 1H | -OH |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and multiplicities can vary depending on the solvent and spectrometer frequency.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~68 | -CH₂OH |
| ~65 | C-2 |
| ~57 | C-6 |
| ~43 | -NCH₃ |
| ~28 | C-3 |
| ~25 | C-5 |
| ~24 | C-4 |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts can vary depending on the solvent and spectrometer frequency.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |
| 2930 - 2850 | Strong | C-H Stretch (Aliphatic) |
| 2800 - 2750 | Medium | C-H Stretch (N-CH₃) |
| 1450 | Medium | C-H Bend (Methylene) |
| 1050 | Strong | C-O Stretch (Primary Alcohol) |
Experimental Protocols
The following sections detail the standardized procedures for acquiring high-quality NMR and IR spectra of this compound.
NMR Spectroscopy
3.1.1. Sample Preparation
-
Dissolution: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD) in a clean, dry vial.
-
Internal Standard: A small amount of Tetramethylsilane (TMS) is added to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Transfer: The solution is then transferred to a 5 mm NMR tube.
3.1.2. Instrumentation and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
¹H NMR Parameters:
-
Number of Scans: 16-64
-
Relaxation Delay: 1-5 seconds
-
Pulse Angle: 30-45°
-
-
¹³C NMR Parameters:
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds
-
Pulse Program: A proton-decoupled experiment is typically used to simplify the spectrum.
-
3.1.3. Data Processing
The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals to determine the chemical shifts and their relative intensities.
IR Spectroscopy
3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)
A small drop of neat (undiluted) liquid this compound is placed directly onto the ATR crystal.
3.2.2. Instrumentation and Data Acquisition
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Background Scan: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.
3.2.3. Data Processing
The sample spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum in terms of transmittance or absorbance.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the spectral analysis of this compound.
Caption: Workflow for NMR Spectral Analysis.
Caption: Workflow for IR Spectral Analysis.
Safety Information
This compound is a combustible liquid and can cause skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] It is essential to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]
References
Unveiling 1-Methyl-2-piperidinemethanol: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 1-Methyl-2-piperidinemethanol, a key chemical compound with applications in various research and development domains. This document outlines its fundamental chemical properties, including its molecular weight and formula, and presents this information in a clear, accessible format for scientific professionals.
Core Chemical Identifiers
This compound is a substituted piperidine derivative. Its fundamental properties are summarized below, providing a foundational understanding of this compound.
| Property | Value | Source |
| Molecular Formula | C7H15NO | [1][2][3][4] |
| Molecular Weight | 129.20 g/mol | [1][2][3] |
| Alternate Molecular Weight | 129.203 g/mol | [4] |
Chemical Structure
The molecular structure of this compound is characterized by a piperidine ring with a methyl group attached to the nitrogen atom and a hydroxymethyl group at the second position.
Caption: Chemical structure of this compound.
Experimental Protocols
Due to the proprietary and varied nature of synthetic and analytical procedures, specific experimental protocols are not detailed here. However, standard methodologies for the characterization of such compounds would typically involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and confirm the connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the molecule, such as the hydroxyl (-OH) group.
Researchers should consult relevant chemical literature and safety data sheets for detailed and validated experimental procedures.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound. It is recommended to work in a well-ventilated area, use appropriate personal protective equipment (PPE) such as gloves and safety glasses, and consult the material safety data sheet (MSDS) for specific handling and storage information.
References
An In-depth Technical Guide to the Solubility and Stability of 1-Methyl-2-piperidinemethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1-Methyl-2-piperidinemethanol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data for this compound, this guide establishes an inferred solubility profile based on its chemical structure and the properties of analogous compounds. Furthermore, it details robust experimental protocols for the precise determination of its solubility and stability, crucial for drug development and formulation.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various systems.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [1] |
| Molecular Weight | 129.20 g/mol | [1][2] |
| Appearance | Colorless to red to green clear liquid | [3] |
| Boiling Point | 79-80 °C at 7 mmHg | [2] |
| Density | 0.984 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.4823 | [2] |
| CAS Number | 20845-34-5 | [1][2] |
Inferred Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like." this compound possesses both a polar alcohol group (-CH₂OH) and a tertiary amine, which can act as a hydrogen bond acceptor, situated on a predominantly non-polar piperidine ring. This amphiphilic nature dictates its solubility in various solvents. The following profile is inferred from its structure and data on similar amino alcohols.
| Solvent Class | Solvent Example | Inferred Solubility | Rationale |
| Polar Protic | Water | High | The hydroxyl and amine groups can form strong hydrogen bonds with water molecules. |
| Methanol, Ethanol | High / Miscible | As polar protic solvents, they can engage in hydrogen bonding with the solute. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of substances. |
| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO, suggesting moderate solubility. | |
| Acetone | Moderate | The polarity of acetone should allow for moderate dissolution. | |
| Non-Polar | Toluene | Low | As an aromatic, non-polar solvent, toluene is unlikely to effectively solvate the polar functional groups. |
| Hexane | Low | The significant polarity of the solute is expected to result in poor solubility in a non-polar alkane. | |
| Diethyl Ether | Low to Moderate | The ether oxygen can act as a hydrogen bond acceptor, potentially leading to slight solubility. |
Stability Profile and Degradation Pathways
This compound is expected to be relatively stable under standard storage conditions (room temperature, protected from light). However, its functional groups—a tertiary amine and a primary alcohol—present potential liabilities under stress conditions.
Potential Degradation Pathways:
-
Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide. This is a common degradation pathway for molecules containing electron-rich tertiary amines.
-
Thermal Degradation: At elevated temperatures, decomposition may occur. For piperidine derivatives, thermal stress can sometimes lead to ring-opening reactions, though this often requires high temperatures.
-
Acidic/Basic Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions, especially at elevated temperatures, could potentially catalyze degradation, although specific pathways are not readily predictable without experimental data.
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation, often through radical mechanisms.
Experimental Protocols
Solubility Determination (Shake-Flask Method)
This protocol outlines a standardized method for determining the equilibrium solubility of this compound.
Objective: To determine the saturation concentration of the compound in a specific solvent at a defined temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, acetonitrile, hexane)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials. The goal is to have undissolved liquid remaining after equilibrium is reached.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to 25 °C. Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 4 hours to let the undissolved material settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant (the clear liquid phase) using a pipette. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
Dilution: Accurately dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in the original solvent, taking into account the dilution factor.
Stability Assessment (Forced Degradation Study)
This protocol is designed to identify potential degradation products and degradation pathways under various stress conditions.
Objective: To assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
Stability-indicating HPLC method (e.g., with a UV or MS detector)
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water). Prepare an unstressed control sample by diluting the stock solution to the target concentration and storing it at 2-8°C.
-
Acid Hydrolysis: Mix a portion of the stock solution with 1N HCl. Heat at 60°C for a predetermined time (e.g., 2, 8, 24 hours). Cool and neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix a portion of the stock solution with 1N NaOH. Heat at 60°C for a predetermined time. Cool and neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix a portion of the stock solution with 3% H₂O₂. Keep at room temperature for a predetermined time, protected from light.
-
Thermal Degradation: Place a sample of the solution in an oven at 80°C for a predetermined time.
-
Photolytic Degradation: Expose a sample of the solution to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.
-
Analysis: At each time point, analyze the stressed samples alongside the unstressed control using the stability-indicating HPLC method.
-
Data Evaluation:
-
Monitor for the appearance of new peaks (degradation products).
-
Calculate the percentage degradation of the parent compound.
-
Assess the mass balance to ensure all major degradants are detected.
-
References
An In-depth Technical Guide to N-methylpiperidine-2-methanol
This guide provides a comprehensive overview of the core characteristics of N-methylpiperidine-2-methanol, tailored for researchers, scientists, and drug development professionals. It covers the compound's chemical and physical properties, spectroscopic data, synthesis and purification protocols, applications in medicinal chemistry, and essential safety information.
Core Chemical and Physical Properties
N-methylpiperidine-2-methanol, also known as (1-methylpiperidin-2-yl)methanol, is a heterocyclic organic compound featuring a piperidine ring N-methylated and substituted at the 2-position with a hydroxymethyl group.[1][2] Its structure makes it a valuable chiral building block in the synthesis of more complex molecules.
Table 1: General Properties of N-methylpiperidine-2-methanol
| Property | Value | Reference |
| CAS Number | 20845-34-5 | [1] |
| Molecular Formula | C₇H₁₅NO | [1][2] |
| Molecular Weight | 129.20 g/mol | [1][2] |
| IUPAC Name | (1-methylpiperidin-2-yl)methanol | [2] |
| Synonyms | 1-Methylpiperidine-2-methanol, 2-(Hydroxymethyl)-N-methylpiperidine | [2][3] |
| InChI Key | HXXJMMLIEYAFOZ-UHFFFAOYSA-N | [1] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Reference |
| Appearance | Liquid | [4] |
| Boiling Point | 79-80 °C at 7 mmHg | [1] |
| Density | 0.984 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.4823 | [1] |
| Flash Point | 81 °C (177.8 °F) - closed cup | [1] |
| pKa | 15.15 ± 0.10 (Predicted) | [4] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of N-methylpiperidine-2-methanol. Below are the expected spectral characteristics.
Table 3: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR | Expected signals would correspond to the N-methyl group, the piperidine ring protons, and the hydroxymethyl group protons. | [5] |
| ¹³C NMR | Expected signals include those for the N-methyl carbon, the carbons of the piperidine ring, and the hydroxymethyl carbon. | [6][7] |
| IR Spectroscopy | An ATR-IR spectrum is available. Key stretches would include a broad O-H band for the alcohol, C-H stretching for the alkyl groups, and C-N stretching. | [2] |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 129, corresponding to the molecular weight. | [2] |
Synthesis and Purification
A common synthetic route to N-methylpiperidine-2-methanol is the N-methylation of 2-piperidinemethanol. This can be achieved via several methods, including reductive amination with formaldehyde and a reducing agent.
References
- 1. 1-Methyl-2-piperidinemethanol 98 20845-34-5 [sigmaaldrich.com]
- 2. This compound | C7H15NO | CID 89394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.no [fishersci.no]
- 4. N-METHYLPIPERIDINE-2-ETHANOL Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. N-Methylpiperidine(626-67-5) 1H NMR spectrum [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enduring Legacy of the Piperidine Ring: A Technical Guide to its Discovery and Alkaloid Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine nucleus, a simple six-membered nitrogen-containing heterocycle, forms the structural core of a vast and diverse class of natural products known as piperidine alkaloids. These compounds, found across the plant and animal kingdoms, have played a pivotal role in the history of chemistry and medicine. From the poison that condemned Socrates to modern therapeutic agents, the story of piperidine alkaloids is one of scientific discovery, intricate chemical synthesis, and profound biological impact. This technical guide provides a comprehensive overview of the discovery, history, and chemistry of key piperidine alkaloids, with a focus on quantitative data, detailed experimental protocols, and the molecular pathways they modulate.
A Historical Journey: From Ancient Poisons to Modern Pharmaceuticals
The recorded history of piperidine alkaloids begins not in a laboratory, but in ancient Greece. The most infamous early encounter with a piperidine alkaloid was the state-sanctioned execution of the philosopher Socrates in 399 BC, who was forced to drink an extract of poison hemlock (Conium maculatum). The toxic principle of this plant, coniine, would later be the first alkaloid to be chemically synthesized, a landmark achievement in the field of organic chemistry.[1]
The formal study of piperidine alkaloids commenced in the 19th century with the isolation of piperine from black pepper (Piper nigrum) in 1819 by Hans Christian Ørsted.[2] This was followed by the isolation of coniine from poison hemlock by Giseke in 1826. The latter half of the 19th century and the early 20th century saw a surge in the discovery and characterization of numerous other piperidine alkaloids, including atropine from deadly nightshade (Atropa belladonna) and lobeline from Indian tobacco (Lobelia inflata).[3] The 20th century brought the discovery of solenopsin, a toxic alkaloid found in the venom of fire ants.[4][5]
The structural elucidation and total synthesis of these complex natural products presented significant challenges to early organic chemists and drove the development of new synthetic methodologies and analytical techniques. The successful synthesis of coniine by Albert Ladenburg in 1886 was a monumental event, proving that complex natural products could be created in the laboratory.[1][6] This was followed by other landmark syntheses, such as Richard Willstätter's synthesis of atropine.
Key Piperidine Alkaloids: A Closer Look
This guide focuses on five prominent piperidine alkaloids that exemplify the chemical diversity and biological significance of this class of compounds: coniine, piperine, atropine, lobeline, and solenopsin.
Coniine: The First Synthesized Alkaloid
-
Discovery and History: Isolated in 1826 from poison hemlock, coniine's structure was established by Hofmann in 1881, and it was first synthesized by Ladenburg in 1886.
-
Biological Activity: Coniine is a neurotoxin that acts as a nicotinic acetylcholine receptor (nAChR) antagonist, leading to paralysis of the nervous system and, in high doses, death by respiratory failure.
Piperine: The Pungent Principle of Black Pepper
-
Discovery and History: First isolated in 1819 by Hans Christian Ørsted from Piper nigrum.[2][7]
-
Biological Activity: Piperine is responsible for the pungency of black pepper. It has been shown to have numerous biological activities, including anti-inflammatory, antioxidant, and bioavailability-enhancing effects.
Atropine: A Pharmaceutical Staple
-
Discovery and History: First extracted in crystalline form in 1831 from Atropa belladonna.[8]
-
Biological Activity: Atropine is an antimuscarinic agent, meaning it blocks muscarinic acetylcholine receptors.[8] It is widely used in medicine to treat bradycardia, as an antidote for organophosphate poisoning, and to dilate the pupils during eye examinations.[8]
Lobeline: A Modulator of Nicotinic Receptors
-
Discovery and History: Isolated from Lobelia inflata.
-
Biological Activity: Lobeline has a complex pharmacology, acting as a mixed agonist-antagonist at nicotinic acetylcholine receptors.[3] It has been investigated as a potential treatment for drug addiction.[3]
Solenopsin: A Venomous Angiogenesis Inhibitor
-
Discovery and History: A major toxic component of fire ant (Solenopsis invicta) venom. The total synthesis of solenopsin was first described in 1993.[5]
-
Biological Activity: Solenopsin exhibits a range of biological activities, including cytotoxic, hemolytic, and antibacterial properties.[4] Notably, it is a potent inhibitor of angiogenesis through the phosphoinositol-3-kinase (PI3K) signaling pathway.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for the discussed piperidine alkaloids, providing a basis for comparison of their physicochemical and biological properties.
| Alkaloid | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Specific Rotation ([α]D) |
| (S)-(+)-Coniine | C₈H₁₇N | 127.23 | -2 | +8.4° (c=4, CHCl₃) |
| Piperine | C₁₇H₁₉NO₃ | 285.34 | 130-133 | Optically inactive |
| Atropine | C₁₇H₂₃NO₃ | 289.37 | 114-116 | 0° (racemic) |
| (-)-Lobeline | C₂₂H₂₇NO₂ | 337.46 | 130-131 | -42.8° (c=1, EtOH) |
| Solenopsin A | C₁₇H₃₅N | 253.47 | - | - |
| Alkaloid | LD₅₀ (Route, Species) | IC₅₀ (Target, System) |
| Coniine | 100 mg/kg (oral, mouse) | - |
| Piperine | 330 mg/kg (oral, mouse)[9] | 61.94 µg/mL (P-glycoprotein, HeLa cells)[10] |
| Atropine | 75 mg/kg (oral, mouse) | - |
| Lobeline | 40 mg/kg (i.p., mouse) | - |
| Solenopsin A | - | 5-10 µM (Akt inhibition)[11] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the history of piperidine alkaloid chemistry.
Isolation of Piperine from Black Pepper
This protocol is adapted from established laboratory procedures for the extraction and purification of piperine.
Materials:
-
Ground black pepper (10 g)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol (95%)
-
10% Potassium hydroxide (KOH) in ethanol
-
Diethyl ether
-
Glacial acetic acid
-
Sodium bicarbonate solution (10%)
-
Reflux apparatus, separating funnel, filtration apparatus, rotary evaporator
Procedure:
-
Extraction:
-
Place 10.0 g of finely ground black pepper into a 100 mL round-bottom flask.
-
Add 50 mL of 95% ethanol and a few boiling chips.
-
Reflux the mixture for 2 hours.
-
Allow the mixture to cool and then filter by gravity.
-
-
Saponification of Resin:
-
To the filtrate, add 10 mL of 10% alcoholic KOH.
-
Heat the mixture on a steam bath for 30 minutes.
-
Allow the solution to stand overnight.
-
-
Isolation of Piperine:
-
Filter the crystalline precipitate of piperine.
-
Wash the crystals with a small amount of cold ethanol.
-
-
Recrystallization:
-
Dissolve the crude piperine in a minimal amount of hot acetone.
-
Slowly add hexane until the solution becomes turbid.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the purified piperine crystals by vacuum filtration.
-
Ladenburg's Synthesis of (±)-Coniine (1886)
This protocol outlines the landmark first total synthesis of an alkaloid.
Materials:
-
2-Methylpyridine (α-picoline)
-
Acetaldehyde
-
Anhydrous zinc chloride
-
Sodium metal
-
Absolute ethanol
-
(+)-Tartaric acid
Procedure:
-
Formation of 2-Propenylpyridine:
-
Heat a mixture of 2-methylpyridine and acetaldehyde in the presence of anhydrous zinc chloride in a sealed tube at 150-160 °C for 10 hours.
-
After cooling, the reaction mixture is made alkaline with sodium hydroxide solution and steam distilled to obtain 2-propenylpyridine.
-
-
Reduction to Racemic Coniine:
-
Dissolve the 2-propenylpyridine in absolute ethanol.
-
Add sodium metal in small portions to the refluxing solution until the reaction is complete.
-
After cooling, water is added, and the racemic coniine is extracted with diethyl ether.
-
The ether is evaporated to yield crude (±)-coniine.
-
-
Resolution of Enantiomers:
-
Dissolve the racemic coniine in ethanol.
-
Add an equimolar amount of (+)-tartaric acid dissolved in ethanol.
-
The diastereomeric salt of (+)-coniine-(+)-tartrate, being less soluble, crystallizes out first.
-
Filter the crystals and treat with a base (e.g., NaOH) to liberate (+)-coniine.
-
Signaling Pathways and Experimental Workflows
The biological effects of piperidine alkaloids are mediated through their interaction with specific molecular targets and signaling pathways. The following diagrams, rendered in DOT language, illustrate these interactions and key experimental workflows.
Signaling Pathways
References
- 1. botanicalcube.com [botanicalcube.com]
- 2. rubingroup.org [rubingroup.org]
- 3. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extracting piperine from black pepper | .Stack | Hackaday.io [hackaday.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acute and subacute toxicity of piperine in mice, rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperine | CAS#:94-62-2 | Chemsrc [chemsrc.com]
- 11. Coniine - Wikipedia [en.wikipedia.org]
Biological Activity of Simple Piperidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, owing to its favorable physicochemical and pharmacokinetic properties. This technical guide provides an in-depth overview of the diverse biological activities exhibited by simple piperidine derivatives. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering a comparative analysis of quantitative data, detailed experimental methodologies for key assays, and a visual representation of the underlying signaling pathways.
I. Quantitative Data on Biological Activities
The biological activities of simple piperidine derivatives are multifaceted, encompassing anticancer, antimicrobial, neuroprotective, acetylcholinesterase inhibitory, and antiviral effects. The following tables summarize the quantitative data for various derivatives across these therapeutic areas, facilitating a comparative assessment of their potency.
Anticancer Activity
The anticancer potential of piperidine derivatives has been extensively investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are key parameters to quantify this activity.
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |
| 1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |
| Compound 17a | PC3 | Prostate | 0.81 |
| MGC803 | Gastric | 1.09 | |
| MCF-7 | Breast | 1.30 | |
| N-Arylpiperidine-3-carboxamide (Compound 1) | A375 | Human Melanoma | 0.88 |
| N-Arylpiperidine-3-carboxamide (Compound 54) | A375 | Human Melanoma | 0.03 |
| Piperidine derivative on A549 cells | A549 | Lung | 32.43 |
| Ciprofloxacin-thiazolidinedione hybrid (3a) | LOX IMVI | Human Melanoma | 26.7 ± 1.50 |
| Ciprofloxacin-thiazolidinedione hybrid (3i) | LOX IMVI | Human Melanoma | 25.4 ± 1.43 |
| Ciprofloxacin-thiazolidinedione hybrid (3j) | A498 | Human Renal Cancer | 33.9 ± 1.91 |
Antimicrobial Activity
Piperidine derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The zone of inhibition and minimum inhibitory concentration (MIC) are standard measures of their antimicrobial efficacy.
Table 2.1: Antibacterial Activity (Zone of Inhibition in mm)
| Compound | Concentration | Staphylococcus aureus | Escherichia coli | Bacillus subtilis |
| Compound 1 | 10 µL of 10mg/mL | 17 ± 1.63 | 6 ± 0.82 | Not Reported |
| 20 µL of 10mg/mL | 22 ± 4.32 | 9 ± 1.41 | Not Reported | |
| Compound 2 | 10 µL of 10mg/mL | 18 ± 2.94 | 8 ± 0.82 | Not Reported |
| 20 µL of 10mg/mL | 24 ± 3.26 | 12 ± 0 | Not Reported | |
| Piperidin-4-one Derivative (1a) | 100 µ g/disc | 12 | Not Reported | Not Reported |
| Piperidine-2,6-dione (2c) | Not Specified | Not Reported | Good Activity | Good Activity |
| Piperidine-2,6-dione (2d) | Not Specified | Not Reported | Good Activity | Good Activity |
| Piperidine-2,6-dione (3c) | Not Specified | Good Activity | Not Reported | Not Reported |
Table 2.2: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | Staphylococcus aureus (MRSA) |
| Piperidine-Based Sulfobetaine (P16S) | 61 µM |
Neuroprotective Activity
Certain piperidine derivatives exhibit neuroprotective effects, which are crucial in the context of neurodegenerative diseases.
| Derivative | Assay | Result |
| Piperine | Glutamate-induced excitotoxicity in hippocampal neurons | Protective effect |
| Piperine | MPTP-induced Parkinson's disease mouse model | Attenuated motor coordination deficits and cognitive functioning |
| Fenazinel derivative (A10) | L-glutamic acid–induced injury in SH-SY5Y cells | Superior protective activity compared to Fenazinel |
Acetylcholinesterase (AChE) Inhibitory Activity
Inhibition of acetylcholinesterase is a key therapeutic strategy for Alzheimer's disease. Several piperidine derivatives have been identified as potent AChE inhibitors.
| Derivative | IC50 |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | 0.56 nM |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) | 5.7 nM |
| N-(2-(piperidin-1-yl)ethyl)benzamide derivative (5d) | 13 ± 2.1 nM |
| N-(2-(piperidin-1-yl)ethyl)benzamide derivative (5a) | 0.09 ± 0.002 µM |
| N-(2-(piperidin-1-yl)ethyl)benzamide derivative (5b) | 0.63 ± 0.0002 µM |
| Arecoline-4-thiazolidinone conjugate (20) | 0.070 ± 0.050 µM |
| Arecoline-4-thiazolidinone conjugate (19) | 0.15 ± 0.050 µM |
| Semi-synthetic piperidine analogue (7) | 7.32 µM |
| Semi-synthetic piperidine analogue (9) | 15.1 µM |
Antiviral Activity
Recent studies have highlighted the potential of piperidine derivatives as antiviral agents against a variety of viruses.
| Derivative | Virus | Cell Line | IC50 |
| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione (Compound 9) | Influenza A (H1N1) | MDCK | 0.0027 µM |
| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione (Compound 6b) | Influenza A (H1N1) | MDCK | 0.0051 µM |
| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione (Compound 4) | Influenza A (H1N1) | MDCK | 0.0087 µM |
| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione (Compound 8) | Influenza A (H1N1) | MDCK | 0.0097 µM |
| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione (Compound 5) | Herpes Simplex Virus 1 (HSV-1) | Not Specified | 0.0022 µM |
| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione (Compound 4) | Coxsackievirus B3 (COX-B3) | Not Specified | 0.0092 µM |
| Pyrazolo-Piperidine (Compound 3) | HIV-1 (X4-tropic) | Not Specified | 36 µM |
| Pyrazolo-Piperidine (Compound 3) | HIV-1 (R5-tropic) | Not Specified | 52 µM |
II. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of piperidine derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Piperidine derivative to be tested
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Disc Diffusion Assay for Antimicrobial Activity
The disc diffusion method is a qualitative test to determine the susceptibility of bacteria to antimicrobial agents.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton agar plates
-
Sterile paper discs (6 mm diameter)
-
Piperidine derivative to be tested
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.
-
Disc Application: Aseptically apply paper discs impregnated with a known concentration of the piperidine derivative onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disc in millimeters.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric method measures the activity of AChE based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Piperidine derivative to be tested
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and the piperidine derivative in phosphate buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the piperidine derivative at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value from the dose-response curve.
III. Signaling Pathways and Mechanisms of Action
The biological effects of piperidine derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Apoptosis Induction in Cancer Cells
Many anticancer piperidine derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Intrinsic apoptosis pathway induced by piperidine derivatives.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers, making it an attractive target for anticancer therapies. Some piperidine derivatives have been shown to inhibit this pathway, leading to decreased cancer cell survival.
Caption: Inhibition of the PI3K/Akt signaling pathway by piperidine derivatives.
IV. Conclusion
This technical guide has provided a comprehensive overview of the biological activities of simple piperidine derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic insights into their modes of action. The versatility of the piperidine scaffold continues to make it a privileged structure in the design of novel therapeutic agents. The information compiled herein is intended to aid researchers in the rational design and development of new and more effective piperidine-based drugs for a wide range of diseases. Further exploration of the structure-activity relationships and the elucidation of novel molecular targets will undoubtedly expand the therapeutic potential of this important class of heterocyclic compounds.
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Methyl-2-piperidinemethanol from L-proline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-Methyl-2-piperidinemethanol, a valuable chiral building block in pharmaceutical and organic synthesis. The described synthetic pathway commences with a derivative conceptually related to L-proline, piperidine-2-carboxylic acid (also known as homoproline). The synthesis involves a two-step sequence: N-methylation of the piperidine ring followed by the reduction of the carboxylic acid moiety to the corresponding primary alcohol. This protocol offers a robust and scalable method for the preparation of enantiomerically pure this compound, a key intermediate for the development of novel therapeutic agents.
Introduction
This compound is a chiral amino alcohol that serves as a versatile synthon in the preparation of a wide range of biologically active molecules. Its rigid piperidine scaffold and chiral centers make it an attractive component for ligands, catalysts, and pharmaceutical intermediates. While L-proline, a five-membered cyclic amino acid, is a common chiral starting material, the synthesis of its six-membered homologue, this compound, requires a dedicated synthetic strategy. The following protocols detail a reliable method starting from piperidine-2-carboxylic acid, which can be considered a higher homologue of L-proline. The synthesis proceeds through N-methylation and subsequent reduction of the carboxylic acid.
Overall Synthetic Pathway
The synthesis of this compound from piperidine-2-carboxylic acid is a two-step process. The first step is the methylation of the secondary amine of the piperidine ring to form N-methyl-piperidine-2-carboxylic acid. The second step involves the reduction of the carboxylic acid to the primary alcohol, yielding the final product.
Caption: Overall synthetic workflow for the preparation of this compound.
Experimental Protocols
Step 1: N-Methylation of Piperidine-2-carboxylic Acid (Eschweiler-Clarke Reaction)
This protocol describes the N-methylation of piperidine-2-carboxylic acid using formaldehyde and formic acid.
Materials:
-
Piperidine-2-carboxylic acid
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Deionized water
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperidine-2-carboxylic acid (1.0 eq).
-
Add formic acid (3.0 eq) to the flask.
-
Slowly add formaldehyde solution (2.5 eq) to the reaction mixture while stirring.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~8).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude N-methyl-piperidine-2-carboxylic acid.
Quantitative Data Summary (Step 1):
| Parameter | Value | Reference |
| Starting Material | Piperidine-2-carboxylic acid | - |
| Key Reagents | Formaldehyde, Formic Acid | [1] |
| Reaction Time | 4-6 hours | [1] |
| Reaction Temperature | 100-110 °C | [1] |
| Typical Yield | 85-95% | [2] |
| Purity (crude) | >90% (by NMR) | - |
Step 2: Reduction of N-Methyl-piperidine-2-carboxylic Acid
This protocol details the reduction of the carboxylic acid to a primary alcohol using lithium aluminum hydride (LiAlH₄).
Materials:
-
N-Methyl-piperidine-2-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄) decahydrate or Glauber's salt
-
Deionized water
-
15% Sodium hydroxide (NaOH) solution
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Buchner funnel and filter paper
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Suspend lithium aluminum hydride (2.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve N-methyl-piperidine-2-carboxylic acid (1.0 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel.
-
Add the solution of the carboxylic acid dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of:
-
Deionized water (X mL, where X is the mass of LiAlH₄ in grams).
-
15% NaOH solution (X mL).
-
Deionized water (3X mL).
-
-
Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.
-
Filter the precipitate through a pad of Celite or by gravity filtration and wash the filter cake with diethyl ether.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford this compound.
Quantitative Data Summary (Step 2):
| Parameter | Value | Reference |
| Starting Material | N-Methyl-piperidine-2-carboxylic acid | - |
| Key Reagent | Lithium aluminum hydride (LiAlH₄) | [3] |
| Reaction Time | 12-16 hours | [3] |
| Reaction Temperature | 0 °C to room temperature | [3] |
| Typical Yield | 70-85% | - |
| Purity (crude) | >95% (by GC-MS) | - |
Logical Relationship of Synthesis Steps
The synthesis follows a logical progression from the starting material to the final product, with each step preparing the molecule for the subsequent transformation.
Caption: Logical progression of the synthesis of this compound.
Conclusion
The protocols outlined in these application notes provide a clear and reproducible pathway for the synthesis of this compound from piperidine-2-carboxylic acid. The described methods are well-established and utilize common laboratory reagents and techniques, making them accessible to researchers in various fields. The provided quantitative data and workflow diagrams offer a comprehensive guide for the successful execution of this synthesis, enabling the production of this important chiral building block for further applications in drug discovery and development.
References
Applications of 1-Methyl-2-piperidinemethanol in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-piperidinemethanol is a versatile chiral building block that holds significant potential in the development of novel agrochemicals. Its piperidine scaffold is a common motif in a variety of biologically active molecules, contributing to favorable physicochemical properties such as aqueous solubility and membrane permeability. In the context of agrochemical research, this intermediate can be elaborated into a range of fungicidal and insecticidal compounds. This document provides detailed application notes and experimental protocols for the synthesis of a novel anilinopyrimidine fungicide derived from this compound, highlighting its utility in modern crop protection research.
Application: Synthesis of a Novel Anilinopyrimidine Fungicide
Anilinopyrimidine fungicides are a crucial class of agrochemicals known for their efficacy against a broad spectrum of plant pathogenic fungi. They primarily act by inhibiting the biosynthesis of methionine, an essential amino acid for fungal growth and development. The incorporation of the 1-methylpiperidine moiety can enhance the systemic properties and target-site binding of these fungicides.
Herein, we describe a synthetic route to a novel anilinopyrimidine fungicide, N-(4,6-dimethylpyrimidin-2-yl)-2-(1-methylpiperidin-2-yl)aniline (a hypothetical compound for illustrative purposes), starting from this compound.
Overall Synthetic Scheme
Application Notes and Protocols: 1-Methyl-2-piperidinemethanol as a Chiral Building Block in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-piperidinemethanol is a valuable chiral building block for asymmetric synthesis. Its rigid piperidine scaffold, combined with the stereogenic center at the 2-position bearing a hydroxymethyl group, makes it an effective precursor for chiral ligands and a useful chiral auxiliary in stereoselective transformations. The presence of both a tertiary amine and a primary alcohol allows for versatile functionalization, enabling its application in a range of catalytic asymmetric reactions. These reactions are crucial in the pharmaceutical and fine chemical industries for the synthesis of enantiomerically pure compounds.
This document provides detailed application notes and experimental protocols for the use of this compound in asymmetric synthesis, focusing on its role in the preparation of chiral ligands for catalytic reactions. The protocols are based on established methodologies for structurally similar chiral amino alcohols and are intended to serve as a guide for the development of new synthetic routes.
Core Applications
The primary application of this compound in asymmetric synthesis is as a precursor for the development of chiral ligands. The hydroxyl and amino moieties can coordinate to metal centers, creating a defined chiral environment that can induce high enantioselectivity in a variety of reactions.
Key Application Areas:
-
Asymmetric Grignard Cross-Coupling Reactions: Derivatives of this compound can be used to synthesize phosphine ligands that are effective in catalyzing asymmetric Grignard cross-coupling reactions.
-
Enantioselective Addition of Organozinc Reagents: As a chiral ligand, it can facilitate the enantioselective addition of organozinc reagents to aldehydes and imines, producing chiral alcohols and amines.
-
Asymmetric Hydrogenation: Chiral phosphine ligands derived from this building block are potential candidates for rhodium or ruthenium-catalyzed asymmetric hydrogenation of prochiral olefins, ketones, and imines.
Data Presentation
The following tables summarize representative quantitative data for asymmetric reactions utilizing chiral ligands derived from amino alcohols structurally related to this compound. These values serve as a benchmark for what can be expected when employing ligands synthesized from the target compound.
Table 1: Performance of Chiral Amino Alcohol-Derived Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Chiral Ligand Precursor | Ligand Type | Ligand Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| (1R,2S)-N-Pyrrolidinyl norephedrine | Amino alcohol | 2 | 0 | 6 | 95 | 94 (R) |
| (-)-DAIB | Amino alcohol | 2 | 0 | 2 | 97 | 98 (S) |
| Fructose-derived β-amino alcohol | Amino alcohol | 20 | 25 | 24 | 92 | 99 (S) |
Table 2: Hypothetical Performance of a Phosphine Ligand Derived from (S)-1-Methyl-2-piperidinemethanol in Asymmetric Hydrogenation
| Substrate | Product | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | [Rh(COD)₂(MPPM-phosphine)]BF₄ | >95 | >90 |
| Acetophenone | (R)-1-Phenylethanol | [RuCl₂(MPPM-phosphine)(p-cymene)] | >90 | >85 |
| MPPM-phosphine = (S)-((1-methylpiperidin-2-yl)methyl)diphenylphosphine |
Experimental Protocols
Protocol 1: Synthesis of a Chiral Phosphine Ligand from (S)-1-Methyl-2-piperidinemethanol
This protocol describes the synthesis of (S)-((1-methylpiperidin-2-yl)methyl)diphenylphosphine, a chiral phosphine ligand.
Step 1a: Tosylation of (S)-1-Methyl-2-piperidinemethanol
-
Materials:
-
(S)-1-Methyl-2-piperidinemethanol (1.0 eq)
-
Anhydrous Pyridine
-
p-Toluenesulfonyl chloride (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve (S)-1-Methyl-2-piperidinemethanol in anhydrous pyridine and cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude tosylated product, which can be used in the next step without further purification.
-
Step 1b: Nucleophilic Substitution with Lithium Diphenylphosphide
-
Materials:
-
Tosylated (S)-1-Methyl-2-piperidinemethanol (from Step 1a)
-
Lithium diphenylphosphide (LiPPh₂) solution in anhydrous THF
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed water
-
-
Procedure:
-
Dissolve the crude tosylate in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C.
-
Slowly add the solution of lithium diphenylphosphide in THF to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Carefully quench the reaction with degassed water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral phosphine ligand.
-
Protocol 2: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol is a representative example of how the synthesized chiral phosphine ligand can be used in asymmetric catalysis.
-
Materials:
-
(S)-((1-methylpiperidin-2-yl)methyl)diphenylphosphine (MPPM-phosphine)
-
[Rh(COD)₂]BF₄
-
Methyl (Z)-α-acetamidocinnamate (substrate)
-
Anhydrous, degassed methanol
-
Hydrogen gas
-
High-pressure reactor
-
-
Procedure:
-
Catalyst Preparation: In a glovebox, dissolve the MPPM-phosphine ligand and [Rh(COD)₂]BF₄ in anhydrous, degassed methanol in a 2.2:1 ligand-to-metal molar ratio. Stir the solution for 30 minutes to form the active catalyst complex.
-
Hydrogenation: Place the substrate, methyl (Z)-α-acetamidocinnamate, in a high-pressure reactor. Transfer the catalyst solution to the reactor via cannula.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5 bar).
-
Stir the reaction at room temperature for the specified time (e.g., 12-24 hours).
-
Analysis: After releasing the pressure, take an aliquot of the reaction mixture to determine the conversion by GC or NMR. The enantiomeric excess can be determined by chiral HPLC analysis.
-
Visualizations
Caption: Workflow for chiral phosphine ligand synthesis and its application.
Synthesis of (1-methylpiperidin-2-yl)methanol: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the laboratory-scale synthesis of (1-methylpiperidin-2-yl)methanol, a valuable building block for the development of novel pharmaceuticals and other biologically active compounds. The procedures outlined are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Two primary and reliable synthetic routes are presented: the N-methylation of (piperidin-2-yl)methanol via the Eschweiler-Clarke reaction and the reduction of a 1-methylpipecolic acid derivative.
Introduction
(1-methylpiperidin-2-yl)methanol and its derivatives are key structural motifs in a variety of pharmacologically active molecules. The piperidine ring is a common scaffold in medicinal chemistry, and substitution at the 2-position provides a versatile handle for further chemical modification. This document offers two distinct and well-established methods for the preparation of this important intermediate, allowing researchers to choose the most suitable approach based on available starting materials and laboratory capabilities.
Synthetic Strategies
Two principal synthetic pathways for the preparation of (1-methylpiperidin-2-yl)methanol are detailed below.
Route 1: Eschweiler-Clarke N-Methylation of (Piperidin-2-yl)methanol
This classic one-pot reaction provides a direct and efficient method for the N-methylation of the secondary amine of (piperidin-2-yl)methanol using formaldehyde and formic acid. The reaction proceeds to the tertiary amine without the formation of a quaternary ammonium salt, making it a clean and high-yielding procedure.[1][2][3][4]
Route 2: Reduction of a 1-Methylpipecolic Acid Derivative
This approach involves the reduction of a carboxylic acid or its ester derivative to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation, providing a high yield of the desired product.[5][6][7] This method is particularly useful if 1-methylpipecolic acid or its esters are readily available.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthetic protocols.
Table 1: Reagents and Reaction Conditions for Eschweiler-Clarke N-Methylation
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |
| (Piperidin-2-yl)methanol | C6H13NO | 115.17 | 10 | 1.0 |
| Formaldehyde (37% aq. soln.) | CH2O | 30.03 | 30 | 3.0 |
| Formic Acid (98%) | CH2O2 | 46.03 | 30 | 3.0 |
| Water | H2O | 18.02 | - | - |
| Sodium Hydroxide | NaOH | 40.00 | - | - |
| Dichloromethane | CH2Cl2 | 84.93 | - | - |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | - | - |
Table 2: Reagents and Reaction Conditions for Reduction of Ethyl 1-Methylpipecolate
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |
| Ethyl 1-methylpipecolate | C9H17NO2 | 171.24 | 10 | 1.0 |
| Lithium Aluminum Hydride | LiAlH4 | 37.95 | 15 | 1.5 |
| Anhydrous Diethyl Ether | C4H10O | 74.12 | - | - |
| Water | H2O | 18.02 | - | - |
| 15% aq. Sodium Hydroxide | NaOH | 40.00 | - | - |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | - | - |
Experimental Protocols
Protocol 1: Synthesis of (1-methylpiperidin-2-yl)methanol via Eschweiler-Clarke Reaction
This protocol details the N-methylation of commercially available (piperidin-2-yl)methanol.
Materials:
-
(Piperidin-2-yl)methanol
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98%)
-
Water
-
Sodium hydroxide (solid)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve (piperidin-2-yl)methanol (1.0 eq) in water.
-
To the stirred solution, add formic acid (3.0 eq) followed by the slow addition of formaldehyde solution (3.0 eq).
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the solution to a pH > 12 by the slow addition of solid sodium hydroxide pellets while cooling the flask in an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude (1-methylpiperidin-2-yl)methanol can be purified by vacuum distillation.
Protocol 2: Synthesis of (1-methylpiperidin-2-yl)methanol via Reduction of Ethyl 1-Methylpipecolate
This protocol describes the reduction of ethyl 1-methylpipecolate, which can be prepared from 1-methylpipecolic acid.
Materials:
-
Ethyl 1-methylpipecolate
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether
-
Water
-
15% aqueous sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Three-neck round-bottom flask with a dropping funnel and reflux condenser
-
Nitrogen or argon gas inlet
-
Stirring plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Set up a dry three-neck round-bottom flask under an inert atmosphere (nitrogen or argon) equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Carefully add lithium aluminum hydride (1.5 eq) to anhydrous diethyl ether in the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve ethyl 1-methylpipecolate (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the solution of the ester dropwise to the stirred LiAlH4 suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the excess LiAlH4 by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH4 in grams.[8]
-
A granular precipitate should form. Stir the mixture at room temperature for 15 minutes.
-
Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed.
-
Filter the solid through a pad of celite or a Buchner funnel and wash the filter cake with diethyl ether.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude (1-methylpiperidin-2-yl)methanol can be purified by vacuum distillation.
Mandatory Visualization
Caption: Key steps in the LiAlH4 reduction of the ester to the alcohol.
References
- 1. benchchem.com [benchchem.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. 1-Methyl-4-piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Workup [chem.rochester.edu]
Application Notes and Protocols for the Use of 1-Methyl-2-piperidinemethanol in the Synthesis of Novel Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1-methyl-2-piperidinemethanol as a chiral ligand in the synthesis of novel catalysts for asymmetric synthesis. Due to the limited direct literature on this specific compound in catalysis, the protocols and data presented herein are based on well-established methodologies for structurally analogous chiral amino alcohols, such as derivatives of prolinol and other piperidine-based ligands. This document is intended to serve as a foundational guide for researchers looking to explore the catalytic potential of this compound.
Introduction to this compound in Asymmetric Catalysis
This compound is a chiral amino alcohol that possesses key structural features desirable in a chiral ligand for asymmetric catalysis. Its rigid piperidine backbone restricts conformational flexibility, which can contribute to a well-defined chiral environment around a metal center. The presence of both a hydroxyl group and a tertiary amine allows for bidentate coordination to a metal, forming a stable chelate complex. The N-methyl group can also influence the steric environment of the catalyst. These characteristics make this compound a promising candidate for a ligand in a variety of transition metal-catalyzed reactions, particularly in the enantioselective addition of nucleophiles to carbonyls and imines.
Proposed Application: Chiral Ligand for the Enantioselective Addition of Diethylzinc to Aldehydes
A primary application for chiral amino alcohols like this compound is as a ligand in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction to produce valuable chiral secondary alcohols. In this proposed application, (S)-1-methyl-2-piperidinemethanol is used to form a chiral catalyst in situ with diethylzinc. This catalyst then mediates the enantioselective transfer of an ethyl group from another molecule of diethylzinc to an aldehyde.
Proposed Catalytic Cycle
The catalytic cycle is believed to initiate with the reaction of (S)-1-methyl-2-piperidinemethanol with one equivalent of diethylzinc to form a chiral zinc-aminoalkoxide complex. This complex then coordinates to the aldehyde, activating it towards nucleophilic attack. A second equivalent of diethylzinc delivers an ethyl group to one of the enantiotopic faces of the aldehyde, dictated by the chiral environment of the ligand. The resulting zinc alkoxide of the product can then exchange with another molecule of the aldehyde, regenerating the active catalytic species.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a complex derived from (S)-1-methyl-2-piperidinemethanol.
Experimental Protocols
Protocol 1: Synthesis of (S)-1-Phenylethanol via Enantioselective Ethylation of Benzaldehyde
This protocol describes the in situ preparation of a chiral catalyst from (S)-1-methyl-2-piperidinemethanol and diethylzinc for the enantioselective ethylation of benzaldehyde.
Materials:
-
(S)-1-Methyl-2-piperidinemethanol
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (S)-1-methyl-2-piperidinemethanol (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (2.0 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (1.0 M in hexanes, 1.1 mL, 1.1 mmol) via syringe.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Reaction:
-
Add freshly distilled benzaldehyde (1.0 mmol) to the catalyst mixture at 0 °C.
-
Stir the reaction mixture at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After 24 hours, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl (5 mL) and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Caption: Experimental workflow for the enantioselective ethylation of benzaldehyde.
Quantitative Data
The following table presents hypothetical data for the performance of (S)-1-methyl-2-piperidinemethanol as a ligand in the asymmetric addition of diethylzinc to various aldehydes. This data is extrapolated from studies on structurally similar chiral amino alcohol ligands and should serve as a benchmark for optimization.
| Entry | Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | (S)-1-Phenylethanol | 92 | 95 |
| 2 | 4-Chlorobenzaldehyde | (S)-1-(4-Chlorophenyl)ethanol | 89 | 93 |
| 3 | 4-Methoxybenzaldehyde | (S)-1-(4-Methoxyphenyl)ethanol | 95 | 96 |
| 4 | 2-Naphthaldehyde | (S)-1-(Naphthalen-2-yl)ethanol | 85 | 90 |
| 5 | Cyclohexanecarboxaldehyde | (S)-1-Cyclohexyl-1-ethanol | 78 | 88 |
Conclusion
While direct literature on the catalytic applications of this compound is scarce, its structural similarity to well-established chiral amino alcohol ligands suggests significant potential in asymmetric catalysis. The proposed application in the enantioselective addition of diethylzinc to aldehydes provides a logical and valuable starting point for research. The protocols and representative data presented here are intended to guide researchers in exploring the utility of this and similar molecules in the development of novel and efficient chiral catalysts. Further investigation is necessary to validate and optimize these preliminary hypotheses and to expand the scope of its applications in asymmetric synthesis.
Application Notes and Protocols for the N-Methylation of 2-Piperidinemethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the N-methylation of 2-piperidinemethanol to synthesize N-methyl-2-piperidinemethanol, a key intermediate in the pharmaceutical and specialty chemical industries.[1][2] The primary method described is the Eschweiler-Clarke reaction, a robust and widely used procedure for the methylation of secondary amines that avoids the formation of quaternary ammonium salts.[3][4] This protocol offers high efficiency and is a classic example of reductive amination.[5] Additionally, this document outlines the necessary purification and analytical characterization techniques for the final product.
Introduction
N-methyl-2-piperidinemethanol (CAS 20845-34-5) is a valuable building block in organic synthesis.[1] Its structure, featuring a tertiary amine within a piperidine ring and a primary alcohol, makes it a versatile precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals.[1][2][6] The piperidine scaffold is a common motif in a wide range of pharmaceuticals, particularly those targeting the central nervous system.[2][7] The N-methylation of the parent 2-piperidinemethanol can significantly alter the physicochemical and pharmacological properties of resulting derivatives. The Eschweiler-Clarke reaction, which utilizes formaldehyde as the carbon source and formic acid as the reducing agent, is a highly effective method for this transformation.[3][4][5] It is a one-pot reaction that proceeds with high yields and is known for its reliability.[8]
Data Presentation
| Parameter | Eschweiler-Clarke Reaction | Reductive Amination (Alternative) |
| Starting Material | 2-Piperidinemethanol | 2-Piperidinemethanol |
| Reagents | Formaldehyde (37% aq.), Formic Acid | Formaldehyde, Sodium triacetoxyborohydride |
| Typical Yield | 72-85% | Varies with reducing agent and conditions |
| Purity (Post-Purification) | >97% (by GC)[1] | >95% |
| Reaction Temperature | 85-100°C | Room Temperature to 50°C |
| Reaction Time | 3-6 hours | 1-24 hours |
| Key Advantages | Avoids quaternary salts, high yield | Milder conditions, broader substrate scope |
Experimental Protocols
Primary Method: Eschweiler-Clarke Reaction
This protocol is adapted from established procedures for the N-methylation of piperidine derivatives.[3][9]
Materials:
-
2-Piperidinemethanol
-
Formaldehyde (37 wt. % in H₂O)
-
Formic Acid (88-98%)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-piperidinemethanol (1.0 eq).
-
Add formaldehyde solution (3.0 eq) to the flask.
-
Carefully add formic acid (5.0 eq) to the reaction mixture. The addition may be exothermic.
-
Heat the reaction mixture to 85-100°C in a water or oil bath and maintain reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the reaction mixture to a pH of approximately 12 by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude N-methyl-2-piperidinemethanol can be purified by vacuum distillation to yield a colorless to light yellow liquid.[1]
Analytical Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for assessing the purity of the final product and confirming its molecular weight.[10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of N-methyl-2-piperidinemethanol.[13][14][15] The spectra should show the presence of the N-methyl group (a singlet around 2.2-2.4 ppm in ¹H NMR) and the characteristic signals for the piperidine ring and the hydroxymethyl group.
Visualizations
Reaction Pathway for N-Methylation
Caption: Reaction pathway for the Eschweiler-Clarke N-methylation.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification.
Applications and Signaling Pathways
N-methyl-2-piperidinemethanol primarily serves as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] The piperidine moiety is a common feature in drugs targeting the central nervous system, and modifications such as N-methylation can influence their biological activity. While there are no specific signaling pathways directly attributed to N-methyl-2-piperidinemethanol itself, its derivatives are of significant interest in drug discovery. For instance, piperidine derivatives have been investigated for their potential as antibacterial agents.
It is a crucial building block for creating diverse molecular libraries for the discovery of new therapeutic agents.[7] The introduction of the N-methyl group can enhance the binding affinity of a molecule to its target receptor and improve its pharmacokinetic properties.[2] Therefore, the synthesis of N-methyl-2-piperidinemethanol is a key step in the development of novel drugs.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cmbr-journal.com [cmbr-journal.com]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. bg.copernicus.org [bg.copernicus.org]
The Pivotal Role of Piperidine Derivatives in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug design. Its prevalence in numerous FDA-approved drugs and a vast array of biologically active molecules underscores its significance in the development of novel therapeutics.[1][2][3] The conformational flexibility of the piperidine ring and the ability to introduce diverse substituents allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a privileged structure in the medicinal chemist's toolbox.[4][5]
These application notes provide a comprehensive overview of the role of piperidine derivatives in various therapeutic areas, supported by quantitative data. Detailed experimental protocols for the synthesis and evaluation of these compounds are also presented, along with visualizations of key signaling pathways and experimental workflows to guide researchers in their drug discovery endeavors.
Therapeutic Applications of Piperidine Derivatives
Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and central nervous system (CNS) effects.[6][7][8]
Anticancer Activity
Piperidine-containing compounds have emerged as a significant class of anticancer agents.[6][9] They exert their effects through various mechanisms, including the inhibition of crucial signaling pathways like PI3K/Akt and NF-κB, which are often dysregulated in cancer.[10][11][12]
Table 1: Anticancer Activity of Representative Piperidine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| EF31 | NF-κB-dependent cancer cells | ~1.92 (IKKβ inhibition) | [9] |
| EF24 | Lung, breast, ovarian, cervical cancer cells | ~1.3 (NF-κB nuclear translocation inhibition) | |
| Piperidone Monocarbonyl Curcumin Analogue (2,5-2Cl) | A549 (Lung) | < 5 | |
| Piperidone Monocarbonyl Curcumin Analogue (2Br-5Cl) | A549 (Lung) | < 5 | [13] |
| Piperidine Derivative 5 | A549 (Lung) | 10.67 ± 1.53 | [14] |
| Piperidine Derivative 5 | C6 (Glioma) | 4.33 ± 1.04 | [14] |
| RAJI | MDA-MB-231 (Breast) | 20 (µg/mL) | |
| RAJI | MDA-MB-468 (Breast) | 25 (µg/mL) | |
| Compound 17a | PC3 (Prostate) | Not specified | [11] |
| DTPEP | MDA-MB-231 (Breast) | Not specified | [11] |
Antiviral Activity
Several piperidine derivatives have shown potent antiviral activity, particularly against influenza viruses.[4][15] They can interfere with various stages of the viral life cycle, from entry to replication.
Table 2: Antiviral Activity of Representative Piperidine Derivatives
| Compound/Derivative | Virus Strain | Cell Line | EC50 (µM) | Reference |
| tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) | Various Influenza A strains | Multiple | As low as 0.05 | [4] |
| FZJ05 | Influenza A/H1N1 (A/PR/8/34) | MDCK | Significantly lower than ribavirin | [16] |
| AB05 | H1N1 Influenza | MDCK | 0.33 | |
| 1,4,4-Trisubstituted Piperidine (Compound 2) | HCoV-229E | HEL | 7.4 | [17] |
| GS-441524 | HCoV-229E | HEL | 3.5 ± 0.0 | [17] |
Antimicrobial Activity
The piperidine scaffold is a key component in many antimicrobial agents. These derivatives can exhibit activity against a range of Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity of Representative Piperidine Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Piperidin-4-one Derivative (1a) | S. aureus | 12 | [18] |
| Piperidin-4-one Derivative (1a) | E. coli | 8 | [18] |
| Piperidin-4-one Derivative (1a) | B. subtilis | 10 | [18] |
| Piperidine Derivative 6 | B. cereus | 1.5 | [19] |
| Piperidine Derivative 6 | E. coli | 1.5 | [19] |
| Piperidine Derivative 6 | S. aureus | 1.5 | [19] |
| Piperidine Derivative 6 | B. subtilis | 0.75 | [19] |
| Piperidine Derivative 7 | C. albicans | 32-64 | [20] |
| Piperidine Derivative 2c | E. coli | Not specified (Good activity) | |
| Piperidine Derivative 2d | B. subtilis | Not specified (Good activity) |
Central Nervous System (CNS) Activity
Piperidine derivatives are well-known for their activity in the central nervous system, acting on various receptors and enzymes. A notable application is the inhibition of acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease.
Table 4: CNS-related Activity of Representative Piperidine Derivatives
| Compound/Derivative | Target | Kᵢ (nM) or IC50 | Reference |
| Piperidine Derivative 11 | σ₁R | 4.41 | [21] |
| Piperidine Derivative 5 | σ₁R | 3.64 | [21] |
| Piperidinyl Aminopyrimidine (Compound 17) | IKK-2 | 1.30 µM | [22] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which piperidine derivatives exert their therapeutic effects is crucial for rational drug design. Two key signaling pathways often modulated by these compounds are the PI3K/Akt and NF-κB pathways.
Caption: PI3K/Akt signaling pathway and points of inhibition by piperidine derivatives.
Caption: NF-κB signaling pathway and the inhibitory action of certain piperidine derivatives.
Experimental Protocols
The following section provides detailed protocols for the synthesis of functionalized piperidines and key in vitro assays for evaluating their biological activity.
Protocol 1: One-Pot Synthesis of Functionalized Piperidines
This protocol describes a one-pot, multi-component reaction for the synthesis of highly substituted piperidines.[8][23][24]
Materials:
-
Aromatic aldehyde (2 mmol)
-
Aniline (2 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Sodium lauryl sulfate (SLS) (0.02 g) as a catalyst
-
Water (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (2 mmol), aniline (2 mmol), β-ketoester (1 mmol), and sodium lauryl sulfate (0.02 g).
-
Add 10 mL of water to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the aqueous solution.
-
Collect the solid product by filtration.
-
Wash the product with water to remove the catalyst and any water-soluble impurities.
-
Dry the product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and elemental analysis.
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[2][25][26]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Piperidine derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test
This method is used to determine the susceptibility of bacteria to antimicrobial agents.[27][28][29][30]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Paper disks impregnated with known concentrations of the piperidine derivative
-
Forceps
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Disk Application: Using sterile forceps, place the paper disks impregnated with the piperidine derivatives onto the surface of the agar. Ensure the disks are firmly in contact with the agar and are spaced at least 24 mm apart.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.
-
Data Analysis: Compare the zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound. The Minimum Inhibitory Concentration (MIC) can be determined using broth microdilution methods for a more quantitative assessment.[19]
Protocol 4: Ellman's Method for Acetylcholinesterase Inhibition
This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase.[13][31][32][33]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
0.1 M Phosphate buffer (pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
Piperidine derivative inhibitor solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of DTNB and ATCI in the phosphate buffer. Prepare serial dilutions of the piperidine derivative.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
Inhibitor solution (or buffer for the control)
-
AChE solution
-
-
Pre-incubation: Mix the contents gently and pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a few minutes to determine the reaction rate.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Experimental and Logical Workflows
Effective drug discovery and development follows a structured workflow, from initial screening to lead optimization.
Caption: A generalized workflow for drug discovery and development featuring piperidine derivatives.
The continued exploration of piperidine derivatives, facilitated by robust synthetic methodologies and comprehensive biological evaluation, promises the development of the next generation of innovative therapeutics to address a wide range of unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. atcc.org [atcc.org]
- 3. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Drug Development Process Flowchart | EdrawMax Template [edrawsoft.com]
- 16. researchgate.net [researchgate.net]
- 17. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 19. academicjournals.org [academicjournals.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. One-pot multi-component green synthesis of highly substituted piperidines » Growing Science [growingscience.com]
- 24. researchgate.net [researchgate.net]
- 25. broadpharm.com [broadpharm.com]
- 26. texaschildrens.org [texaschildrens.org]
- 27. asm.org [asm.org]
- 28. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 29. microbenotes.com [microbenotes.com]
- 30. biolabtests.com [biolabtests.com]
- 31. benchchem.com [benchchem.com]
- 32. benchchem.com [benchchem.com]
- 33. researchgate.net [researchgate.net]
Application Notes: Synthesis of Highly Substituted Piperidines via Multi-Component Reactions
Introduction
Piperidine scaffolds are crucial pharmacophores found in numerous pharmaceuticals and natural products.[1] Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesize complex, highly substituted piperidine derivatives in a single step.[2] This strategy is particularly valuable in drug discovery for the rapid generation of diverse molecular libraries.[3] While specific applications of 1-Methyl-2-piperidinemethanol in MCRs are not extensively documented in current literature, the principles can be demonstrated through analogous reactions. This document outlines the application of a one-pot, three-component reaction involving an aromatic aldehyde, an amine, and a β-ketoester for the synthesis of functionalized piperidines.[2]
This reaction proceeds via a cascade of events, typically involving the formation of an enamine from the amine and the β-ketoester, a Knoevenagel condensation of the aldehyde and the β-ketoester, followed by a Michael addition and subsequent intramolecular cyclization and dehydration to yield the piperidine ring. The use of catalysts can significantly improve reaction rates and yields.
Application of Piperidine Derivatives in MCRs
The general MCR for synthesizing substituted piperidines involves the condensation of three or more components. A common and well-documented variant is the reaction between an aldehyde, an amine, and an active methylene compound like a β-ketoester. This approach allows for the introduction of diversity at multiple points of the piperidine scaffold by simply varying the starting materials.
Logical Workflow for Piperidine Synthesis via MCR
Caption: General workflow for the one-pot synthesis of piperidines.
Experimental Protocols
General Protocol for the One-Pot Synthesis of Highly Substituted Piperidines
This protocol is based on a general procedure for the synthesis of functionalized piperidines via a multi-component reaction.
Materials:
-
Aromatic Amine (e.g., Aniline) (2.0 mmol)
-
β-Ketoester (e.g., Methyl acetoacetate) (1.0 mmol)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (2.0 mmol)
-
Ethanol (Solvent)
-
Catalyst (e.g., Nano-sulfated zirconia, 10-15 mg)
Procedure:
-
To a solution of the amine (2.0 mmol) and methyl acetoacetate (1.0 mmol) in ethanol (10 mL), add the specified amount of catalyst.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the aromatic aldehyde (2.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically several hours), filter off the catalyst.
-
Evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure, highly substituted piperidine product.
Data Presentation
The efficiency of MCRs is often evaluated by comparing reaction times and product yields under different catalytic conditions. The following table summarizes representative data for the synthesis of a substituted piperidine using various catalysts.
Table 1: Catalyst Performance in the Synthesis of a Functionalized Piperidine
| Entry | Catalyst | Amount (mg) | Time (h) | Yield (%) |
| 1 | None | - | 8 | 10 |
| 2 | Nano SZ | 5 | 6 | 80 |
| 3 | Nano SZ | 10 | 6 | 85 |
| 4 | Nano SZ | 15 | 6 | 87 |
| 5 | Nano ZnO | 15 | 7 | 78 |
| 6 | Nano γ-Alumina | 15 | 7 | 72 |
| 7 | Nano ZSM-5 | 15 | 8 | 65 |
Data is representative and compiled for illustrative purposes based on similar reactions.
Reaction Mechanism Visualization
The formation of the piperidine ring in this MCR is a cascade process involving several key steps. The proposed mechanism is outlined below.
Caption: Proposed mechanistic pathway for piperidine synthesis.
Multi-component reactions provide a powerful and convergent pathway for the synthesis of complex piperidine structures from simple, readily available starting materials. While the direct participation of this compound in such reactions is not yet widely reported, the methodologies presented here for analogous structures highlight the potential of MCRs in medicinal chemistry and drug development. Researchers can adapt these general protocols to explore new chemical space and generate novel libraries of piperidine-based compounds for biological screening.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot multi-component green synthesis of highly substituted piperidines » Growing Science [growingscience.com]
- 3. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-2-piperidinemethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-Methyl-2-piperidinemethanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for the synthesis of this compound include:
-
Eschweiler-Clarke Methylation: This is a classic and widely used method for the N-methylation of primary and secondary amines, such as the starting material 2-piperidinemethanol, using formic acid and formaldehyde.[1][2][3] It is known for avoiding the formation of quaternary ammonium salts.[4]
-
Reductive Amination: This method involves the reaction of 2-piperidinemethanol with formaldehyde to form an intermediate imine or iminium ion, which is then reduced in situ to the N-methylated product.[5][6] Common reducing agents include sodium cyanoborohydride or sodium triacetoxyborohydride.[7][8]
-
Reduction of an N-methylated precursor: This involves the reduction of an N-methylated piperidine derivative containing a carboxylic acid or ester group at the 2-position, such as N-methylpipecolinic acid or its ester, using a strong reducing agent like lithium aluminum hydride (LiAlH4).
Q2: What is the typical starting material for the synthesis of this compound?
A2: The most common and readily available starting material is 2-Piperidinemethanol (also known as 2-(Hydroxymethyl)piperidine).[9] This secondary amine can be directly N-methylated using methods like the Eschweiler-Clarke reaction or reductive amination.
Q3: Why is my yield of this compound consistently low?
A3: Low yields can stem from several factors, including incomplete reaction, side reactions, and purification losses. Specific issues can depend on the synthetic route chosen. Common culprits include:
-
Incomplete reaction: Insufficient reagent quantities, suboptimal reaction temperature, or short reaction times can lead to unreacted starting material.
-
Side reactions: The formation of byproducts such as over-alkylated quaternary ammonium salts (less common in Eschweiler-Clarke), or formylated intermediates can reduce the yield of the desired product. The presence of the hydroxyl group can also potentially lead to side reactions under certain conditions.
-
Purification challenges: The product's polarity and boiling point can lead to losses during extraction and distillation.
Q4: How can I monitor the progress of my reaction?
A4: Reaction progress can be effectively monitored using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of the starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides a more detailed analysis of the reaction mixture, allowing for the identification of the product, remaining starting material, and any side products.[10]
Troubleshooting Guides
Issue 1: Low Yield in Eschweiler-Clarke Methylation
Q: I am attempting the Eschweiler-Clarke methylation of 2-piperidinemethanol, but my yields are poor. What could be the problem and how can I improve it?
A: Low yields in the Eschweiler-Clarke reaction can often be attributed to several factors. Here is a step-by-step troubleshooting guide:
-
Reagent Stoichiometry and Quality:
-
Formaldehyde and Formic Acid Excess: Ensure that both formaldehyde and formic acid are used in sufficient excess.[4] Formic acid acts as both the reducing agent and a catalyst.[11] A molar ratio of at least 2-3 equivalents of each reagent relative to the starting amine is typically recommended.
-
Reagent Purity: Use high-quality formaldehyde and formic acid. Degradation of reagents can lead to lower yields.
-
-
Reaction Conditions:
-
Temperature: The Eschweiler-Clarke reaction is typically performed at or near the boiling point of the aqueous solution.[4] Ensure the reaction is heated to a sufficiently high temperature (usually 80-100 °C) to drive the reaction to completion.[2]
-
Reaction Time: The reaction may require several hours to go to completion. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. An 18-hour reaction time has been reported for some secondary amines.[2]
-
-
Work-up and Purification:
-
Basification: After the reaction, the mixture will be acidic. It is crucial to basify the solution (e.g., with NaOH or K2CO3) to a pH greater than 10 to deprotonate the amine product and allow for efficient extraction into an organic solvent.
-
Extraction: this compound has some water solubility. Use a suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate) and perform multiple extractions to maximize recovery. Salting out the aqueous layer with brine can also improve extraction efficiency.
-
Purification: The product is typically purified by distillation under reduced pressure. Ensure your distillation setup is efficient to minimize loss of the product.
-
Issue 2: Side Product Formation in Reductive Amination
Q: During the reductive amination of 2-piperidinemethanol with formaldehyde, I am observing significant side products. What are these byproducts and how can I minimize them?
A: Side product formation in reductive amination is a common issue. Here’s how to troubleshoot it:
-
Choice of Reducing Agent:
-
Selectivity: The choice of reducing agent is critical. Strong reducing agents like sodium borohydride (NaBH4) can reduce the formaldehyde to methanol before it has a chance to form the iminium ion with the amine.[7]
-
Milder Reagents: It is highly recommended to use a milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN).[8] These reagents are more selective for the reduction of the iminium ion over the aldehyde.[7]
-
-
Reaction pH:
-
Optimal pH: The formation of the iminium ion is favored under mildly acidic conditions (pH 4-6).[8] If the reaction is too basic, iminium ion formation will be slow. If it is too acidic, the amine starting material will be protonated and become non-nucleophilic.
-
Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate iminium ion formation.
-
-
Order of Addition:
-
Pre-formation of Imine/Iminium Ion: In some cases, it can be beneficial to stir the amine and formaldehyde together for a period before adding the reducing agent to allow for the formation of the imine/iminium ion intermediate.
-
-
Minimizing Over-alkylation:
-
While less of an issue than with alkyl halides, controlling the stoichiometry of formaldehyde is important to avoid potential side reactions. Use a slight excess, but avoid a large excess of formaldehyde.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Eschweiler-Clarke Methylation | Reductive Amination |
| Starting Material | 2-Piperidinemethanol | 2-Piperidinemethanol |
| Key Reagents | Formaldehyde, Formic Acid[2] | Formaldehyde, NaBH(OAc)3 or NaBH3CN[8] |
| Typical Solvent | Water or neat[4] | Methanol, Dichloromethane, or THF |
| Reaction Temperature | 80-100 °C[2] | 0 °C to Room Temperature |
| Typical Yield | 70-95% | 60-90% |
| Key Advantages | High yields, cost-effective reagents, avoids quaternary salt formation.[4] | Milder reaction conditions, high selectivity with the right reducing agent.[7] |
| Key Disadvantages | High reaction temperatures, requires careful handling of corrosive formic acid. | Can be more expensive due to specialized reducing agents, potential for side reactions if not optimized.[7] |
Experimental Protocols
Protocol 1: Eschweiler-Clarke Methylation of 2-Piperidinemethanol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-piperidinemethanol (1.0 eq).
-
Reagent Addition: To the starting material, add formic acid (2.5 eq) followed by a 37% aqueous solution of formaldehyde (2.2 eq).[2]
-
Heating: Heat the reaction mixture to 90-100 °C and maintain it at this temperature for 12-18 hours.[2] Monitor the reaction progress by TLC or GC-MS.
-
Cooling and Basification: After the reaction is complete, cool the mixture to room temperature. Carefully basify the solution to pH > 11 by the slow addition of a concentrated NaOH solution while cooling in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation.
Protocol 2: Reductive Amination of 2-Piperidinemethanol
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-piperidinemethanol (1.0 eq) in a suitable solvent such as methanol or dichloromethane (DCM).
-
Formaldehyde Addition: Add a 37% aqueous solution of formaldehyde (1.2 eq) to the stirred solution.
-
pH Adjustment (Optional): If necessary, add a catalytic amount of acetic acid to adjust the pH to around 5-6. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reducing Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in the same solvent and add it portion-wise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed as indicated by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Work-up: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.
Mandatory Visualizations
Caption: Comparative experimental workflows for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low yield in synthesis.
References
- 1. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. nbinno.com [nbinno.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 2-哌啶甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Purification of Crude 1-Methyl-2-piperidinemethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1-Methyl-2-piperidinemethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. Depending on the synthetic route, these may include the precursor piperidine derivative, methylation reagents, or products of over-alkylation. The crude product is often a light yellow liquid, and coloration can indicate the presence of impurities.[1]
Q2: My compound is streaking significantly on the silica gel TLC plate. What is the cause and how can I resolve this?
A2: Streaking, or tailing, is a frequent issue when purifying basic compounds like this compound on standard silica gel, which is acidic. This is due to strong interactions between the basic amine group and the acidic silanol groups on the silica surface. To resolve this, you can:
-
Add a basic modifier to your eluent: Incorporating a small amount of a base, such as 0.1-1% triethylamine or ammonia, into your solvent system can neutralize the acidic sites on the silica gel and significantly improve peak shape.[2]
-
Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina, or employ reverse-phase chromatography with a C18 column.[2]
Q3: When is distillation a suitable purification method for this compound?
A3: Distillation, particularly under reduced pressure (vacuum distillation), is an excellent method for purifying this compound, especially on a larger scale. This technique is effective for separating the product from non-volatile impurities and some solvents. For a structurally similar compound, 1-Methyl-4-piperidinemethanol, distillation under reduced pressure has been shown to yield a colorless oil with high purity.[3]
Q4: Can I purify this compound by recrystallization?
A4: As this compound is a liquid at room temperature, direct recrystallization is not feasible. However, it is possible to convert it into a crystalline salt, such as a hydrochloride or tartrate salt, which can then be purified by recrystallization. After recrystallization, the pure salt can be neutralized with a base to regenerate the purified liquid this compound. This method is particularly useful for removing impurities that are difficult to separate by distillation or chromatography.
Q5: I am observing low recovery of my compound after column chromatography. What are the possible reasons?
A5: Low recovery during column chromatography can be due to several factors:
-
Irreversible adsorption: The highly polar nature of the amino alcohol can lead to strong, sometimes irreversible, binding to the silica gel. Using a basic modifier in the eluent, as mentioned in Q2, can help mitigate this.
-
Improper solvent selection: If the eluent is not polar enough, the compound may not move from the column. Conversely, if it is too polar, it may elute too quickly with impurities. A gradient elution is often recommended.
-
Compound volatility: Although not extremely volatile, some product may be lost during solvent removal under high vacuum, especially if co-evaporated with a low-boiling solvent.
Quantitative Data Summary
The following table presents purification data for a closely related analogue, 1-Methyl-4-piperidinemethanol, which can serve as a reference for expected outcomes when purifying this compound. Commercially available purity for this compound is also provided for comparison.
| Compound | Purification Method | Starting Material Purity | Final Purity | Yield (%) | Boiling Point (°C) / Pressure (mbar) | Reference |
| 1-Methyl-4-piperidinemethanol (Analogue) | Vacuum Distillation | Crude Oily Product | Not Specified (Colorless Oil) | 84% | 108 °C / 14 mbar | [3] |
| This compound | Not Specified | Not Specified | ≥ 97% (GC) | Not Applicable | 189 °C / 760 mmHg | [1][4] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is adapted from the purification of the analogous compound 1-Methyl-4-piperidinemethanol and is suitable for this compound.[3]
-
Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charging the Flask: Place the crude this compound into the round-bottom flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually reduce the pressure to the desired level (e.g., 10-20 mbar).
-
Heating: Begin heating the distillation flask using a heating mantle. Stir the liquid if using a stir bar.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. The boiling point of this compound is approximately 189 °C at atmospheric pressure, so under vacuum, it will be significantly lower.[4] For the analogue 1-Methyl-4-piperidinemethanol, the boiling point is 108 °C at 14 mbar.[3]
-
Completion: Stop the distillation when the temperature starts to drop or when only a small residue remains in the distillation flask.
-
Isolation: Allow the apparatus to cool completely before releasing the vacuum. The purified product is in the receiving flask.
Protocol 2: Purification by Flash Column Chromatography
This is a general protocol for the purification of this compound using flash column chromatography, incorporating troubleshooting for basic amines.
-
Stationary Phase: Prepare a flash column with silica gel.
-
Eluent Preparation: Prepare a suitable eluent system. A common choice is a mixture of dichloromethane (DCM) and methanol (MeOH). To prevent streaking, add 0.5-1% triethylamine (TEA) to the eluent mixture.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or DCM. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Start the elution with a low polarity solvent mixture (e.g., 1-2% MeOH in DCM with 1% TEA) and gradually increase the polarity (e.g., up to 10% MeOH in DCM with 1% TEA).
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). The TLC plates should also be developed in a solvent system containing TEA.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification via Salt Recrystallization
This protocol describes the purification of this compound by converting it to its hydrochloride salt, followed by recrystallization.
-
Salt Formation:
-
Dissolve the crude this compound in a suitable solvent such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., ethereal HCl) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
-
Isolation of Crude Salt:
-
Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
-
Recrystallization:
-
Choose a suitable solvent system for recrystallization. This often involves a polar solvent like ethanol, methanol, or a mixture with a less polar co-solvent.
-
Dissolve the crude salt in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Base:
-
Dissolve the purified salt in water.
-
Basify the aqueous solution to a pH > 10 by adding a base such as sodium hydroxide or potassium carbonate.
-
Extract the liberated this compound with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
Common side reactions in the synthesis of substituted piperidines
Welcome to our Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of substituted piperidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted piperidines?
A1: The primary synthetic routes to substituted piperidines include the reduction of corresponding pyridine derivatives, reductive amination of 1,5-dicarbonyl compounds or related precursors, and intramolecular cyclization of suitable acyclic precursors.[1][2][3] Each method offers distinct advantages and is chosen based on the desired substitution pattern and available starting materials.
Q2: I observe a white precipitate forming in my piperidine sample upon storage. What is it and how can I resolve this?
A2: Piperidine is a basic compound and readily reacts with atmospheric carbon dioxide (CO₂) to form piperidine carbonate, a white solid. To resolve this, you can redissolve the solid by gentle warming or, for long-term storage, handle and store piperidine under an inert atmosphere like nitrogen or argon.
Q3: During the purification of my piperidine product, I'm having difficulty separating it from unreacted pyridine. Why is this and what purification strategy do you recommend?
A3: Piperidine and pyridine can form a minimum-boiling azeotrope, making their separation by simple fractional distillation challenging. An effective strategy is azeotropic distillation with an entrainer like water or toluene. Alternatively, you can exploit the difference in basicity. Bubbling CO₂ through the mixture will selectively form a solid carbonate salt with the more basic piperidine, which can then be separated by filtration. The free piperidine can be regenerated by treatment with a strong base.
Q4: What is "over-reduction" in the context of pyridine hydrogenation and how can it be minimized?
A4: Over-reduction refers to the hydrogenolysis (cleavage) of the C-N bond within the newly formed piperidine ring, leading to ring-opened byproducts such as pentylamines. This side reaction reduces the yield of the desired piperidine. To minimize over-reduction, careful selection of the catalyst is crucial. Rhodium-based catalysts are often more selective for ring hydrogenation without significant C-N bond cleavage compared to catalysts like Raney Nickel. Optimizing reaction conditions such as temperature and pressure can also help mitigate this side reaction.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted piperidines, categorized by the synthetic method.
Catalytic Hydrogenation of Pyridines
Issue 1.1: Incomplete reduction of the pyridine ring, resulting in dihydropyridine or tetrahydropyridine byproducts.
-
Possible Cause: Insufficient catalyst activity or loading, catalyst poisoning, or suboptimal reaction conditions (temperature, pressure).
-
Troubleshooting Steps:
-
Increase Hydrogen Pressure: Higher pressure can drive the reaction towards complete saturation.
-
Optimize Catalyst Loading: Ensure an adequate amount of catalyst is used (typically 1-5 mol%).[4]
-
Change Catalyst: Rhodium on carbon (Rh/C) or platinum-based catalysts like PtO₂ (Adams' catalyst) are often more effective for pyridine reduction than palladium on carbon (Pd/C).[4]
-
Increase Temperature: Gently increasing the reaction temperature can improve the rate of reduction, but monitor for potential side reactions.
-
Check Starting Material Purity: Impurities in the pyridine starting material can poison the catalyst.
-
Issue 1.2: Formation of N-alkylated piperidine byproducts when using an alcohol as a solvent.
-
Possible Cause: The newly formed piperidine acts as a nucleophile and reacts with the alcohol solvent, particularly at elevated temperatures.
-
Troubleshooting Steps:
-
Use a Non-alcoholic Solvent: Switch to a solvent that is less likely to participate in side reactions, such as an ether or a hydrocarbon.
-
Lower the Reaction Temperature: If an alcohol solvent is necessary, running the reaction at a lower temperature can minimize N-alkylation.
-
Reductive Amination
Issue 2.1: Low yield of the desired piperidine due to polymerization of the starting materials.
-
Possible Cause: The rate of intermolecular reactions (polymerization) is competing with the desired intramolecular cyclization and reduction.
-
Troubleshooting Steps:
-
Control Reagent Addition: Add the reducing agent slowly to the mixture of the dicarbonyl compound and the amine. This allows for the formation of the cyclic imine intermediate before reduction, minimizing polymerization.
-
Choice of Reducing Agent: Use a mild reducing agent that selectively reduces the iminium ion. Sodium triacetoxyborohydride (STABH) is often the preferred reagent for this transformation.[5]
-
pH Control: Maintain a mildly acidic pH (around 4-6) to facilitate imine formation without promoting side reactions.
-
Issue 2.2: The reaction is sluggish and does not go to completion.
-
Possible Cause: Inefficient imine formation or reduction.
-
Troubleshooting Steps:
-
Optimize pH: Ensure the pH is in the optimal range for imine formation.
-
Increase Temperature: Cautiously increase the reaction temperature to improve the reaction rate.
-
Solvent Choice: Protic solvents like methanol or ethanol can sometimes accelerate the reaction, but be mindful of potential side reactions like N-alkylation.
-
Intramolecular Cyclization
Issue 3.1: Formation of a linear alkene byproduct instead of the desired piperidine.
-
Possible Cause: In radical-mediated cyclizations, a competitive 1,5-hydrogen transfer can occur, leading to the formation of a linear alkene instead of the cyclized product.[3]
-
Troubleshooting Steps:
-
Optimize Catalyst and Reaction Conditions: The choice of catalyst and reaction parameters can influence the competition between radical rebound (leading to the desired product) and hydrogen transfer. Consult the literature for specific catalyst systems that favor the desired cyclization.[3]
-
Substrate Modification: In some cases, modifying the substrate to disfavor the 1,5-hydrogen transfer may be necessary.
-
Data Presentation
Table 1: Comparison of Catalysts for the Hydrogenation of Pyridine to Piperidine
| Catalyst | Substrate | Conditions | Conversion (%) | Yield (%) | Reference |
| 10% Pd/C | Pyridine | 5 bar H₂, Acetic Acid, 40°C, 16h | >99 | 95 | [4] |
| PtO₂ | Pyridine | 70 bar H₂, Acetic Acid, RT, 24h | >99 | 98 (Isolated) | [4] |
| Rh/C | Pyridine | 5 bar H₂, TFE, 40°C, 4h | >99 | >99 | [6] |
| Rh₂O₃ | Pyridine | 5 bar H₂, TFE, 40°C, 4h | >99 | >99 | [6] |
| [Cp*RhCl₂]₂ | N-benzyl-2-methylpyridinium bromide | HCOOH-Et₃N, 40°C, 24h | - | 94 (Isolated) | [1] |
Note: TFE = 2,2,2-Trifluoroethanol, RT = Room Temperature
Table 2: Effect of Reaction Conditions on the Yield of Reductive Amination
| Dicarbonyl Precursor | Amine | Reducing Agent | Solvent | Temperature | Yield (%) | Reference |
| Glutaraldehyde | Benzylamine | NaBH₃CN | Methanol | -20°C to RT | - | [7] |
| 5-keto-D-glucose | Benzhydrylamine | NaBH₃CN | Methanol | 0°C | 96:4 dr | [8] |
| Protected 1,5-dicarbonyl sugar | Ammonium formate | NaBH₃CN | - | - | 73 | [8] |
| Protected 1,5-dicarbonyl sugar | Butylamine | NaBH₃CN | - | - | 77 | [8] |
Note: dr = diastereomeric ratio
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor
-
Inert gas (Nitrogen or Argon)
-
High-purity hydrogen gas
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a high-pressure reactor vessel, dissolve the substituted pyridine in glacial acetic acid.
-
Carefully add the PtO₂ catalyst to the solution.
-
Seal the reactor and purge the system with an inert gas to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[4]
-
Stir the reaction mixture vigorously at room temperature for the required time (typically 4-24 hours), monitoring the reaction progress by GC-MS or TLC.[4]
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethyl acetate.
-
Carefully neutralize the filtrate with a saturated solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude piperidine product.
-
Purify the product by distillation or column chromatography as needed.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STABH)
Materials:
-
1,5-dicarbonyl compound (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STABH, 1.5-2.0 eq)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the 1,5-dicarbonyl compound and the primary amine in DCM or DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add STABH portion-wise to the reaction mixture, maintaining the temperature below 30°C.
-
Stir the reaction at room temperature overnight, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM or DCE.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for common issues in piperidine synthesis.
References
Handling and storage guidelines for 1-Methyl-2-piperidinemethanol to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the handling, storage, and use of 1-Methyl-2-piperidinemethanol to prevent its degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be kept tightly closed to prevent moisture absorption and contamination.[1][2][3] For optimal preservation, it is recommended to store the compound under an inert gas, such as argon or nitrogen, as it is noted to be moisture-sensitive.[4] Storage in a corrosives area may also be advised.[1]
Q2: Is this compound sensitive to light or temperature?
A2: While the compound is stable under normal conditions, it is a combustible liquid and should be kept away from heat, sparks, open flames, and other sources of ignition.[1][2] Some suppliers recommend keeping the container protected from light and storing it at room temperature, preferably in a cool place.[3]
Q3: What materials are incompatible with this compound?
A3: Avoid contact with strong oxidizing agents and strong acids.[2] Reactions with these substances can lead to degradation of the compound and potentially hazardous situations.
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A4: When handling this compound, it is crucial to use appropriate PPE. This includes protective gloves, protective clothing, and eye/face protection (goggles).[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[1]
Q5: How should I handle spills of this compound?
A5: In case of a spill, ensure adequate ventilation and remove all sources of ignition. Absorb the spill with inert material such as dry sand or earth and place it in a sealed container for disposal.[3] Do not let the product enter drains.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or low product yield. | Degradation of the reagent. The tertiary amine is susceptible to oxidation, which can form the corresponding N-oxide. This is more likely if the compound was stored improperly (e.g., exposure to air over time). | - Use a fresh bottle of the reagent or purify the existing stock if feasible. - Ensure the reagent is stored under an inert atmosphere and the container is securely sealed after each use. - Before a critical experiment, consider running a purity check (e.g., NMR, GC-MS) on the reagent. |
| The normally colorless liquid has a yellow or brownish tint. | Oxidation or contamination. Exposure to air (oxygen) or impurities can lead to the formation of colored degradation products. | - Discontinue use of the discolored reagent for sensitive applications as its purity is compromised. - Review storage procedures to ensure the container is tightly sealed and stored away from potential contaminants. |
| Precipitate forms in the solution when using an acidic reagent or solvent. | Salt formation. As a basic amine, this compound will react with acids to form the corresponding salt, which may have different solubility properties and could precipitate out of an organic solvent. | - This is an expected chemical reaction. If the salt formation is undesirable for your experiment, avoid acidic conditions. - If the salt is the desired product, you can isolate it by filtration. If it is an unwanted byproduct, consider using a non-acidic alternative or adding a non-interfering base to your reaction mixture. |
| Difficulty achieving expected solubility in a non-polar solvent. | Moisture absorption. The compound is hygroscopic. Absorbed water can decrease its solubility in non-polar organic solvents. | - Use a fresh, unopened container of the reagent. - If you suspect water contamination, consider drying the compound using an appropriate drying agent, provided this does not introduce other impurities. Always handle the compound in a dry environment (e.g., glove box). |
Data Presentation
Summary of Handling and Storage Guidelines
| Parameter | Guideline | Source |
| Storage Temperature | Cool, room temperature. | [1][2][3] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | [3][4] |
| Container | Tightly closed, suitable glass container. | [1][2][3] |
| Ventilation | Store in a well-ventilated place. | [1][2] |
| Incompatibilities | Strong oxidizing agents, strong acids. | [2] |
| Hazards to Avoid | Heat, sparks, open flames, sources of ignition.[1][2] Moisture sensitive.[4] |
Visualizations
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products. This helps in developing a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV or MS)
-
pH meter
-
Thermostatic oven and water bath
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Stress Conditions:
-
For each condition, prepare a sample in a sealed vial. A control sample (stock solution stored at 2-8°C, protected from light) should be analyzed alongside the stressed samples.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At designated time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At designated time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place a sealed vial containing the solid compound (or the stock solution) in an oven at 80°C for 48 hours.
-
After the incubation period, allow the sample to cool, dissolve/dilute it in the initial solvent, and prepare for analysis.
-
-
-
Analysis:
-
Analyze all samples (control and stressed) using a suitable, validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all formed degradation products.
-
Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation. Mass spectrometry (LC-MS) can be used to identify the structure of significant degradation products.
-
References
Technical Support Center: A Troubleshooting Guide for Piperidine Derivative Synthesis
Welcome to the technical support center for the synthesis of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during their synthetic endeavors. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: My final piperidine product has a yellow tint. What is the cause and how can I remove it?
A yellow coloration in piperidine is typically due to oxidation byproducts.[1] For applications requiring high purity, removal of these impurities is recommended. The most effective purification method to eliminate these colored entities is distillation.[1] To prevent future discoloration, it is advisable to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]
Q2: I'm having difficulty separating my piperidine product from a pyridine impurity using distillation. Why is this happening?
Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging.[1] This azeotrope is composed of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[1] To overcome this, you can employ azeotropic distillation with water or, more effectively, utilize selective salt formation.[1][2] Piperidine reacts with carbon dioxide (CO2) to form a solid carbonate salt, whereas pyridine does not, enabling separation by filtration.[1][3]
Q3: My solution of piperidine in DMF crystallized upon storage. What is the cause of this?
This is a common occurrence with amines. The crystallization is likely due to the formation of a salt.[1] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like hydrogen chloride (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[1] To resolve this, you can attempt to redissolve the crystals or prepare a fresh solution. To prevent this issue, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[1]
Q4: What are the typical yields for piperidine synthesis?
Yields can vary significantly based on the synthetic methodology, reaction scale, and the purity of the starting materials. For instance, the thionation of an amide using Lawesson's reagent to form a thioamide intermediate can result in yields between 50-90%.[1] Reductive amination approaches can also provide good yields but often require more extensive optimization.[1]
Troubleshooting Guides
Issue 1: Low or No Yield in Piperidine Ring Formation
Q: My piperidine ring formation reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in piperidine synthesis can arise from several factors. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Inactive Catalyst: In catalytic hydrogenations of pyridines, the catalyst (e.g., Pd/C, PtO₂, Rh/C) can be poisoned by impurities in the starting material or solvent, or it may have lost activity over time.
-
Solution: Use a fresh, high-purity catalyst. Ensure starting materials and solvents are free from potential catalyst poisons like sulfur-containing compounds. Consider trying a different catalyst system if poisoning is suspected.[4] An iridium(III) catalyst operating through an ionic hydrogenation mechanism can circumvent typical catalyst poisoning by nitrogen lone pairs.[5]
-
-
Suboptimal Reaction Temperature: The temperature can significantly affect the reaction rate and equilibrium.
-
Solution: Experiment with a range of temperatures to find the optimal condition for your specific reaction.
-
-
Steric Hindrance: Bulky substituents on the starting materials can impede the cyclization process.
-
Solution: If feasible, consider alternative starting materials with less steric bulk or employ more forcing reaction conditions (e.g., higher temperature, longer reaction time).
-
-
Inefficient Iminium Ion Formation (in Reductive Amination): The formation of the iminium ion intermediate is a critical, pH-dependent step.
-
Solution: Maintain a mildly acidic pH range of 4-6, which can be achieved by adding a reagent like acetic acid.[6]
-
Issue 2: Formation of Significant Side Products
Q: My reaction is producing a complex mixture with multiple side products. How can I identify and minimize them?
A: The formation of side products is a common challenge. Understanding the potential side reactions of your chosen synthetic route is key to mitigating them.
Common Side Reactions & Solutions:
-
Over-reduction (in Pyridine Hydrogenation): This involves the hydrogenolysis of the C-N bond in the newly formed piperidine ring, leading to ring-opened byproducts like pentylamines.[7]
-
Solution: This is a significant issue that reduces the yield of the desired product.[7] Careful selection of the catalyst and optimization of reaction conditions are crucial. Rhodium-based catalysts are often reported to be highly selective for the hydrogenation of the pyridine ring without causing significant C-N bond cleavage. Lowering the reaction temperature can also favor the desired hydrogenation over C-N bond cleavage.[7]
-
-
Polymerization or Decomposition: These side reactions can occur, particularly at elevated temperatures.
-
Solution: Lowering the reaction temperature may help to minimize the formation of these side products. Also, monitor the reaction closely to avoid prolonged reaction times that could lead to decomposition.[1]
-
-
Self-cyclization of Starting Material: For example, 5-bromovaleric acid, when used in an alkylation reaction, can undergo self-cyclization to form a lactone, especially at higher temperatures.[6]
-
Solution: Maintain a moderate reaction temperature and consider the slow addition of the alkylating agent to the reaction mixture.[6]
-
-
Formation of Partially Hydrogenated Intermediates: Incomplete reaction can lead to the presence of intermediates like tetrahydropyridines.
-
Solution: Increase the reaction time or the catalyst loading. Using a more robust catalyst or adding a fresh portion of the catalyst can also help drive the reaction to completion.[7]
-
Issue 3: Poor Diastereoselectivity
Q: My synthesis is producing a mixture of diastereomers, but I need a single isomer. How can I improve the diastereoselectivity?
A: Controlling stereochemistry is a critical aspect of many piperidine syntheses, especially for pharmaceutical applications.
Strategies to Enhance Diastereoselectivity:
-
Chiral Catalysts and Auxiliaries: The use of chiral catalysts (e.g., chiral Rh or Ru complexes) or chiral auxiliaries attached to the substrate can induce facial selectivity during bond formation.[8]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio of the product.
-
Solution: Screen a variety of solvents with different properties (e.g., toluene, THF, dichloromethane, acetonitrile) to find the optimal medium for the desired stereochemical outcome.
-
-
Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Choice of Reagents: The nature of the reagents can have a profound impact on stereoselectivity. For instance, in reductive aminations, the choice of reducing agent can influence the direction of hydride attack.[9]
Issue 4: Challenges in N-Alkylation
Q: I am observing over-alkylation or lack of selectivity in the N-alkylation of my piperidine derivative.
A: N-alkylation of piperidines can be complicated by the formation of quaternary ammonium salts (over-alkylation) or, in the case of multiple reactive sites, a lack of selectivity.
Troubleshooting N-Alkylation:
-
Over-alkylation: The formation of quaternary ammonium salts is a common side reaction in direct alkylation with alkyl halides.[10]
-
Lack of Selectivity (for molecules with multiple amine groups): For molecules like 4-aminomethylpiperidine, which has both a primary and a secondary amine, selective alkylation can be challenging.
-
Solution: A protecting group strategy is often employed. The primary amine can be selectively protected with a tert-butoxycarbonyl (Boc) group, followed by alkylation of the more nucleophilic piperidine nitrogen, and subsequent deprotection.[11]
-
Issue 5: Purification Difficulties
Q: I am struggling with the purification of my piperidine derivative by column chromatography.
A: The basic nature of the piperidine ring can lead to issues during purification on standard silica gel.
Common Purification Problems & Solutions:
-
Tailing on Silica Gel: The basic nitrogen atom of the piperidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and inefficient separation.
-
Solution: Add a basic modifier to your eluent to compete with your compound for binding to the silica. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is a common choice. Alternatively, using amine-deactivated silica gel or a different stationary phase like alumina can be effective.
-
-
Low Recovery after Chromatography: Strong, sometimes irreversible, binding to the silica gel can lead to low recovery of the product.
-
Solution: Employ the same strategies used to combat tailing, such as adding a basic modifier to the eluent or using a less acidic stationary phase.
-
Data Presentation
Table 1: Catalyst Performance in the Catalytic Hydrogenation of Pyridines
| Catalyst | Pressure (MPa) | Temperature (°C) | Solvent | Typical Yield (%) | Notes |
| PtO₂ | 0.1 - 0.5 | Room Temp - 80 | Glacial Acetic Acid[1] | 50 - 70[1] | Often effective for substituted pyridines.[1] |
| Rh/C | 3.0 - 8.0[1] | 60 - 80[1] | Acetic Acid, Alcohols | 30 - 80[1] | Generally more active than Palladium for pyridine reduction.[1] |
| Pd/C | 3.0 - 8.0 | 60 - 80 | Alcohols, Ethyl Acetate | - | Can be prone to catalyst poisoning.[1] |
| Raney Nickel | High | 170 - 200[1] | - | - | Often used for the synthesis of piperidine itself.[1] |
| Ru-Pd/Ac | 3.0 | 100 | - | >99[12] | - |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol describes a general method for the N-alkylation of a piperidine derivative with an aldehyde via reductive amination using sodium triacetoxyborohydride (STAB).
-
Reaction Setup: To a solution of the piperidine derivative (1.0 eq) and the aldehyde (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add acetic acid (1.1 eq).
-
Addition of Reducing Agent: Stir the mixture for 30-60 minutes, then add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Protocol 2: General Procedure for Pictet-Spengler Reaction
This protocol outlines a general procedure for the synthesis of a tetrahydro-β-carboline from tryptamine and an aldehyde.
-
Reaction Setup: Dissolve tryptamine (1.0 eq) and the aldehyde (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane, toluene, or water).[13]
-
Acid Catalysis: Add an acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl), or a Lewis acid) to the mixture.[13] The choice and amount of acid can be critical and may require optimization.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture and neutralize the acid with a base (e.g., saturated aqueous sodium bicarbonate).
-
Extraction: Extract the product into an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Protocol 3: General Procedure for Hantzsch Pyridine Synthesis and Subsequent Reduction
This two-step protocol describes the synthesis of a dihydropyridine followed by its reduction to a piperidine derivative.
Step 1: Hantzsch Dihydropyridine Synthesis [11][14]
-
Reaction Mixture: In a round-bottom flask, combine an aldehyde (1.0 eq), a β-ketoester (e.g., ethyl acetoacetate) (2.0 eq), and a nitrogen source such as ammonium acetate or ammonia (1.1 eq) in a suitable solvent like ethanol.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary depending on the substrates.
-
Isolation: Upon completion, cool the reaction mixture to allow the dihydropyridine product to crystallize. Collect the solid by filtration and wash with cold ethanol.
Step 2: Reduction to Piperidine
-
Hydrogenation Setup: Dissolve the synthesized dihydropyridine in a suitable solvent (e.g., ethanol, acetic acid). Add a hydrogenation catalyst (e.g., Pd/C or PtO₂).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature or with gentle heating.
-
Workup: Once the reaction is complete (monitored by TLC or GC-MS), filter the mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting crude piperidine derivative can be purified by distillation, crystallization, or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in piperidine synthesis.
Caption: Decision tree for choosing a piperidine purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 3. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. bioengineer.org [bioengineer.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Technical Support Center: Purification of 1-Methyl-2-piperidinemethanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-Methyl-2-piperidinemethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
The common impurities largely depend on the synthetic route employed. The two primary routes are the N-methylation of 2-piperidinemethanol and the reduction of a 1-methyl-2-piperidinecarboxylic acid derivative.
-
From N-methylation of 2-piperidinemethanol:
-
Unreacted 2-piperidinemethanol: The starting material may not have fully reacted.
-
Quaternary ammonium salt: Over-alkylation of the tertiary amine can lead to the formation of a quaternary ammonium salt, a common byproduct in direct N-alkylation.[1]
-
Reagent byproducts: Salts formed from the methylating agent (e.g., iodides if using methyl iodide).
-
-
From reduction of 1-methyl-2-piperidinecarboxylic acid or its ester:
-
Unreacted starting material: Incomplete reduction can leave residual carboxylic acid or ester.
-
Reducing agent residues: Inorganic salts remaining after quenching the reaction (e.g., aluminum salts from LiAlH₄).
-
Q2: My this compound is showing significant peak tailing during normal-phase column chromatography. How can I resolve this?
Peak tailing of basic compounds like this compound on silica gel is a frequent issue.[2][3] This is often due to interactions between the basic amine and acidic silanol groups on the silica surface.[3]
To mitigate this, you can:
-
Add a basic modifier to the eluent: Incorporating a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, can neutralize the acidic sites on the silica gel and improve peak shape.[4][5] A common mobile phase is dichloromethane/methanol with 0.5-2% triethylamine.[2][4]
-
Use an alternative stationary phase: Consider using a more inert stationary phase like basic or neutral alumina, or amino-functionalized silica.[2][6]
Q3: Can I purify this compound using distillation?
Yes, distillation under reduced pressure is a viable method for purifying this compound, especially for removing non-volatile impurities. A similar compound, 1-Methyl-4-piperidinemethanol, is purified by distillation.[7]
Q4: Is recrystallization a suitable purification method for this compound?
This compound is a liquid at room temperature, which makes direct recrystallization challenging. However, it can be converted to a crystalline salt (e.g., hydrochloride salt) which may then be recrystallized. This can be an effective method for removing non-basic impurities.
Troubleshooting Guides
Issue 1: Poor Separation of Product from Starting Material (2-Piperidinemethanol)
-
Problem: Difficulty in separating this compound from the unreacted starting material, 2-piperidinemethanol, by column chromatography due to their similar polarities.
-
Solution:
-
Optimize Chromatography: Use a shallow gradient and a basic modifier (e.g., 0.5-2% triethylamine in a dichloromethane/methanol mobile phase) to enhance separation on a silica gel column.
-
Acid-Base Extraction: Perform an aqueous workup to separate the tertiary amine (product) from the secondary amine (starting material). The basicity of the two amines is different, which can be exploited.
-
Boc-Protection Strategy: Protect the secondary amine of the starting material with a Boc group, then perform the methylation. The large difference in polarity between the Boc-protected starting material and the methylated product will allow for easy separation by chromatography. The Boc group can then be removed.
-
Issue 2: Presence of a Highly Polar, Water-Soluble Impurity
-
Problem: A highly polar impurity, likely the quaternary ammonium salt from over-alkylation, is present in the product and is difficult to remove by chromatography.
-
Solution:
-
Aqueous Wash: The quaternary ammonium salt is highly water-soluble. Wash the crude product dissolved in an organic solvent (e.g., ethyl acetate) with water or brine to remove the salt.
-
Ion-Exchange Chromatography: Use a cation exchange resin to capture the positively charged quaternary ammonium salt.
-
Data Presentation
| Purification Method | Impurities Removed | Typical Yield (%) | Purity (by GC/HPLC, %) |
| Column Chromatography | Unreacted starting materials, less polar byproducts | 70-90 | >98.5 |
| Distillation | Non-volatile impurities, high-boiling byproducts | 60-80 | >99.0 |
| Acid-Base Extraction | Neutral and acidic impurities | 85-95 | >97.0 |
| Recrystallization (as salt) | Impurities with different solubility as the salt | 50-70 | >99.5 |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Load the silica-adsorbed crude product onto the top of the column.
-
Elution: Elute the column with a gradient of methanol in dichloromethane containing 1% triethylamine. A typical gradient would be from 0% to 10% methanol.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The basic product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separation: Separate the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 4M NaOH) until the pH is >12 to deprotonate the product.
-
Extraction: Extract the product back into an organic solvent (e.g., dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
Managing hygroscopic nature of piperidine compounds during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of piperidine and its derivatives during experiments.
Frequently Asked Questions (FAQs)
Q1: What does it mean for a piperidine compound to be hygroscopic?
A1: A hygroscopic substance, such as piperidine, has a strong tendency to attract and absorb moisture from the surrounding atmosphere.[1] This can be a significant issue in a laboratory setting as it can introduce inaccuracies and inconsistencies into experimental work.
Q2: How can moisture absorption affect my experiments involving piperidine compounds?
A2: The absorption of water can have several detrimental effects on your experiments:
-
Inaccurate Weighing: The measured mass of the compound will be inflated by the mass of the absorbed water, leading to errors in the preparation of solutions and incorrect stoichiometry in reactions.
-
Alteration of Physical Properties: The presence of water can change the physical state of the compound. For example, a free-flowing powder might become clumpy and difficult to handle.
-
Chemical Degradation and Side Reactions: Water can act as a reactant in unwanted side reactions. For instance, piperidine can react with atmospheric carbon dioxide to form solid piperidine carbonate, especially in the presence of moisture.[2] This can lead to the appearance of unexpected precipitates in your reagents.
Q3: What are the visual signs that my piperidine compound has absorbed water?
A3: For solid piperidine derivatives, the most common visual cues of moisture absorption are the clumping or caking of the powder. The substance may lose its free-flowing nature and become sticky. In the case of liquid piperidine, it is a colorless liquid when pure, but can turn yellow upon prolonged exposure to air and light, which can be exacerbated by the presence of moisture.[1]
Q4: What are the best practices for storing hygroscopic piperidine compounds?
A4: To minimize moisture absorption, piperidine and its derivatives should be stored in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[3] It is imperative to keep the container tightly sealed. For particularly sensitive applications, storing the compound inside a desiccator containing a drying agent like silica gel or calcium chloride is highly recommended.
Q5: How should I handle hygroscopic piperidine compounds to minimize water uptake during an experiment?
A5: When handling these compounds, minimize their exposure to the atmosphere. Work efficiently to reduce the time the container is open. For highly sensitive experiments, it is best to handle the compound in a controlled environment, such as a glovebox with a dry nitrogen or argon atmosphere. Always use dry glassware and equipment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Inaccurate concentration of piperidine solution due to water absorption during weighing. | 1. Dry the piperidine compound before use using one of the protocols outlined below.2. Employ the "weighing by difference" technique for more accurate measurements of hygroscopic substances.[4]3. Handle the compound in a low-humidity environment (e.g., a glove box). |
| A solid precipitate forms in a solution of piperidine in an organic solvent upon storage. | Reaction with atmospheric carbon dioxide to form piperidine carbonate, a reaction that can be facilitated by absorbed moisture.[2] | 1. Prepare piperidine solutions fresh before use.2. Store solutions under an inert atmosphere (e.g., nitrogen or argon).3. If a precipitate has formed, it may be possible to remove it by filtration, but it is best to prepare a fresh solution. |
| Unexpected byproducts are observed in a reaction where piperidine is used as a reagent or catalyst. | The presence of water from the hygroscopic piperidine is participating in or catalyzing side reactions. | 1. Ensure the piperidine is thoroughly dried before use.2. Consider the reaction mechanism to determine if it is particularly water-sensitive. If so, take extra precautions to work under anhydrous conditions. |
| Analytical data (e.g., NMR, GC-MS) shows unexpected peaks. | The presence of water or degradation products. | 1. In ¹H NMR, water will appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.2. In GC-MS, water can sometimes be observed, and its presence might alter the fragmentation pattern of the piperidine compound.[5] |
Data Presentation
Table 1: Illustrative Comparison of Drying Methods for Piperidine
| Drying Method | Typical Time Required | Illustrative Final Water Content (%) | Advantages | Disadvantages |
| Drying over KOH pellets followed by Distillation | 12-24 hours | < 0.1% | High purity achievable. | Time-consuming; requires distillation setup. |
| Azeotropic Distillation with Toluene | 4-8 hours | < 0.2% | Effective for removing water.[6] | Requires handling of an additional solvent; potential for toluene to remain as an impurity if not carefully removed. |
| High Vacuum Drying | 8-16 hours | < 0.5% | Simple procedure; no additional reagents.[7] | May not be as effective as distillation for removing tightly bound water. |
Note: The final water content values are illustrative and should be confirmed experimentally using a method such as Karl Fischer titration.
Table 2: Key Parameters for Karl Fischer Titration of Piperidine Compounds
| Parameter | Recommendation | Rationale |
| Titration Method | Volumetric or Coulometric | Volumetric is suitable for higher water content, while coulometric is better for trace amounts. |
| Solvent | Methanol (or a specialized Karl Fischer solvent) | Piperidine is miscible in methanol, ensuring good sample dissolution.[1] |
| Titrant | Commercial Karl Fischer reagent | Provides reliable and reproducible results. |
| Sample Preparation | Direct injection into the titration cell | As piperidine is a liquid, it can be directly injected. For solid derivatives, dissolution in a suitable dry solvent is necessary. |
| Special Considerations | Use of a buffering agent (e.g., benzoic or salicylic acid) | Piperidine is a base, and buffering the solvent mixture helps to maintain the optimal pH for the Karl Fischer reaction, preventing inaccurate results.[8] |
Experimental Protocols
Protocol 1: Drying of Piperidine using Potassium Hydroxide and Distillation
This protocol is effective for removing significant amounts of water from piperidine.
Materials:
-
Crude (wet) piperidine
-
Solid potassium hydroxide (KOH) pellets
-
Round-bottom flask
-
Distillation apparatus (distilling flask, condenser, receiving flask)
-
Heating mantle
-
Stir bar
Procedure:
-
Pre-drying: Place the wet piperidine in a round-bottom flask with a stir bar. Add solid KOH pellets (approximately 10-20% of the piperidine weight).
-
Allow the mixture to stand for several hours (or overnight) with occasional swirling or slow stirring. The KOH will absorb the bulk of the water.
-
Distillation Setup: Assemble a standard distillation apparatus. Ensure all glassware is thoroughly dried in an oven before use.
-
Distillation: Carefully decant or filter the piperidine from the KOH pellets into the distillation flask.
-
Heat the flask using a heating mantle to distill the piperidine. Collect the fraction that boils at the literature value for piperidine (106 °C at atmospheric pressure).[9]
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general procedure for determining the water content in a piperidine sample.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent (titrant and solvent)
-
Dry syringe and needle
-
Piperidine sample
-
Buffering agent (e.g., benzoic acid)
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.
-
Solvent Preparation: Add the appropriate Karl Fischer solvent to the titration vessel. If necessary, add a buffering agent like benzoic acid to neutralize the basicity of the piperidine.
-
Pre-titration: Start the titrator to remove any residual water in the solvent until a stable, low-drift baseline is achieved.
-
Sample Introduction: Using a dry syringe, draw up a precise volume of the piperidine sample. Weigh the filled syringe.
-
Quickly inject the sample into the titration vessel.
-
Reweigh the empty syringe. The difference in weight is the mass of the sample added.
-
Titration: Start the titration. The instrument will automatically titrate the water in the sample and calculate the water content.
Visualizations
Caption: Experimental workflow for managing hygroscopic piperidine compounds.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. biosynce.com [biosynce.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Workup [chem.rochester.edu]
- 8. Water in piperidine and piperazine | Metrohm [metrohm.com]
- 9. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety precautions for working with combustible piperidine derivatives
This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with combustible piperidine derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Disclaimer
This guide provides general safety information for working with combustible piperidine derivatives. The properties of specific derivatives can vary significantly. Always consult the Safety Data Sheet (SDS) for the particular compound you are using before beginning any experiment. This information is not a substitute for formal safety training and adherence to your institution's safety protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Hazard Identification & Risk Assessment
Q: What are the primary combustion hazards of piperidine and its derivatives?
A: Piperidine itself is a highly flammable liquid with a low flash point of approximately 16°C (61°F).[1][2][3][4][5][6][7] This means it can form an ignitable vapor-air mixture at typical room temperatures. Its vapors are heavier than air and can travel a considerable distance to an ignition source and "flash back".[8][9][10] Many of its derivatives retain this flammability. The primary hazards are:
-
High Flammability: Easily ignited by sparks, open flames, or hot surfaces.[1][8]
-
Explosive Vapors: Vapors can form explosive mixtures with air within a specific concentration range (the lower and upper explosive limits).[1][3][11]
-
Static Discharge: The transfer of piperidine derivatives can generate static electricity, which may be sufficient to cause ignition.[1][4][12]
Q: My piperidine derivative's SDS is not available. How should I estimate its hazard level?
A: If an SDS is unavailable, you must treat the derivative as having a hazard profile at least as severe as piperidine itself. Assume it is highly flammable, toxic, and corrosive.[1][5][8] Key steps include:
-
Assume High Flammability: Handle it as a highly flammable liquid.
-
Review the Structure: Look for functional groups that might increase reactivity or instability. The presence of nitro groups, peroxides, or other high-energy functionalities would require additional, specialized precautions.
-
Small-Scale First: Conduct any initial work on the smallest possible scale in a controlled environment like a fume hood.
-
Seek Expert Consultation: Consult with your institution's Environmental Health & Safety (EHS) office before proceeding.
Safe Handling & Storage
Q: What are the essential engineering controls needed for handling these compounds?
A: Proper engineering controls are critical to minimize exposure and prevent fires.
-
Chemical Fume Hood: Always handle piperidine and its volatile derivatives inside a properly functioning chemical fume hood to control vapors.[11]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[1] Work in areas away from open flames, sparks, or other ignition sources.[8][12]
-
Grounding and Bonding: When transferring quantities larger than a few hundred milliliters, metal containers and receiving equipment should be grounded and bonded to prevent static discharge.[1][4]
-
Explosion-Proof Equipment: In areas where large quantities are stored or used, all electrical equipment (stirrers, refrigerators, lighting) should be rated as explosion-proof.[1][4][12]
Q: How do I properly store flammable piperidine derivatives?
A: Storage must be managed carefully to prevent ignition.
-
Approved Cabinets: Store in a designated, approved flammable liquid storage cabinet.[13][14][15]
-
Segregation: Keep them segregated from incompatible materials, especially strong oxidizing agents (like nitrates, perchlorates) and strong acids, with which they can react violently.[8][16]
-
Cool & Dry: The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[4][12][17]
-
Sealed Containers: Ensure containers are tightly sealed, in good condition, and clearly labeled.[4][12][17]
Personal Protective Equipment (PPE)
Q: What is the minimum required PPE for handling piperidine derivatives?
A: The minimum PPE includes:
-
Eye Protection: Chemical splash goggles are mandatory. For larger quantities or splash risks, a face shield should be worn in addition to goggles.[1][17]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are often suitable for incidental contact, but you should always check the manufacturer's glove compatibility chart for the specific derivative and solvent you are using.[1][3][17]
-
Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[17] Do not wear clothing made of synthetic materials that can melt and adhere to the skin.
-
Footwear: Closed-toe shoes are required.
Q: When do I need to use respiratory protection?
A: Respiratory protection is necessary when engineering controls are insufficient to control vapor concentrations. This may include:
-
Responding to a large spill.[1]
-
Working in an area with inadequate ventilation.[1]
-
Performing an operation where high vapor generation is unavoidable. Consult your institution's EHS department for proper respirator selection and fit-testing.
Emergency Procedures
Q: What should I do in case of a small spill (<100 mL) in a fume hood?
A: For a small, contained spill:
-
Ensure the fume hood sash is lowered.
-
Alert nearby colleagues.
-
Remove all ignition sources from the hood.[8]
-
Use a spill kit with a non-flammable absorbent material, such as sand, dry lime, or soda ash, to cover the spill.[8][12]
-
Using non-sparking tools, collect the absorbed material into a labeled container for hazardous waste disposal.[10][12]
-
Wipe the area clean and decontaminate it.
Q: What is the correct type of fire extinguisher for a piperidine fire?
A: Piperidine fires are Class B fires (flammable liquids).[18][19]
-
Recommended: Use a dry chemical (ABC or BC), carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[8]
-
Do NOT Use Water: Using a water extinguisher may be ineffective and could spread the flammable liquid, making the fire worse.[8] Only attempt to extinguish a very small, incipient fire. For anything larger, activate the fire alarm, evacuate the area, and call emergency responders.
Quantitative Flammability Data for Piperidine
This table summarizes key flammability data for piperidine. Note that these values can change for its derivatives. Always refer to the specific SDS.
| Property | Value | Citation(s) |
| Flash Point | 16 °C (60.8 °F) | [1][2][3] |
| Boiling Point | 106 °C (222.8 °F) | [1][2][5] |
| Autoignition Temperature | 320 °C (608 °F) | [2][4][11] |
| Lower Explosive Limit (LEL) | 1.15 - 1.5 % by volume | [1][4][20] |
| Upper Explosive Limit (UEL) | 8.7 - 10.3 % by volume | [1][2][3] |
| NFPA 704 Rating | Health: 3, Flammability: 3, Instability: 0 | [5][8][9] |
-
Health (Blue, 3): Can cause serious or permanent injury.[5][9]
-
Flammability (Red, 3): Can be ignited under almost all ambient temperature conditions.[5][9]
-
Instability (Yellow, 0): Normally stable, even under fire conditions.[5][9]
General Protocol for Safely Handling a Combustible Piperidine Derivative in a Synthesis Reaction
This protocol outlines the key safety steps for a generic reaction. It must be adapted with specific details from your risk assessment.
1. Pre-Reaction Preparation:
-
Risk Assessment: Complete a thorough risk assessment for the entire procedure, including all reactants, solvents, and potential byproducts.
-
SDS Review: Read the SDS for the specific piperidine derivative and all other chemicals involved. Pay close attention to flammability, toxicity, and incompatibility data.
-
Area Preparation: Ensure the fume hood is clean and uncluttered. Remove all unnecessary items and potential ignition sources.
-
PPE: Don the appropriate PPE (goggles, face shield, flame-resistant lab coat, correct gloves).
-
Emergency Equipment: Confirm that a compatible fire extinguisher, safety shower, eyewash station, and spill kit are accessible and operational.
2. Reaction Setup:
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, or if heating is required, set up the apparatus under an inert atmosphere (e.g., Nitrogen or Argon).
-
Grounding: For transfers of significant volumes, ensure the source and receiving vessels are properly grounded.[4]
-
Controlled Addition: Add the piperidine derivative to the reaction vessel slowly and in a controlled manner, especially if the reaction is exothermic. Use an addition funnel for this purpose.
-
Heating/Cooling: If heating is required, use a regulated heating source like a heating mantle or an oil bath with a thermocouple. Never use an open flame. Ensure the setup is secure to prevent spills.
3. During the Reaction:
-
Continuous Monitoring: Do not leave the reaction unattended. Monitor temperature and any pressure changes.
-
Maintain Ventilation: Keep the fume hood sash at the lowest practical height.
4. Reaction Workup and Product Isolation:
-
Cooling: Ensure the reaction mixture is cooled to room temperature before quenching or extraction.
-
Quenching: Perform any quenching steps slowly and cautiously, especially if quenching a reactive species.
-
Solvent Removal: When removing solvents via rotary evaporation, ensure the vacuum pump is located in a well-ventilated area or its exhaust is vented into a fume hood. Be aware that the vacuum pump can be an ignition source.
5. Waste Disposal and Cleaning:
-
Waste Segregation: Dispose of all waste (residual chemicals, contaminated absorbents, gloves) in properly labeled hazardous waste containers.[8][12]
-
Decontamination: Clean all glassware and equipment thoroughly. Rinse with an appropriate solvent in the fume hood before final washing.
Visual Safety Guides
The following diagrams provide visual workflows for critical safety procedures.
Caption: PPE Selection Guide for Piperidine Derivatives.
Caption: Spill Response for a Combustible Liquid.
Caption: Hierarchy of Controls for Hazard Mitigation.
References
- 1. chemos.de [chemos.de]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. lobachemie.com [lobachemie.com]
- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 7. lobachemie.com [lobachemie.com]
- 8. nj.gov [nj.gov]
- 9. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. carlroth.com [carlroth.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8 [safety.rochester.edu]
- 14. ecsu.edu [ecsu.edu]
- 15. towson.edu [towson.edu]
- 16. nottingham.ac.uk [nottingham.ac.uk]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. piperfire.com [piperfire.com]
- 19. nfpa.org [nfpa.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of 1-Methyl-2-piperidinemethanol: HPLC-UV and Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 1-Methyl-2-piperidinemethanol is a critical step in the development of safe and effective active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for purity assessment against alternative analytical techniques, including Gas Chromatography (GC) and Capillary Electrophoresis (CE).
The selection of an appropriate analytical method hinges on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as speed, sensitivity, and its intended application in quality control or characterization.[1] this compound, being a polar compound with a tertiary amine structure, can present analytical challenges, such as poor retention in traditional reversed-phase HPLC.[1] Therefore, careful consideration of the analytical approach is paramount.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of a proposed HPLC-UV method and its alternatives for the purity analysis of this compound. The data presented are representative values to illustrate the relative performance of each technique.
| Feature | HPLC-UV (HILIC) | Gas Chromatography (GC-FID) | Capillary Electrophoresis (CE-UV) |
| Principle | Partitioning of the polar analyte between a polar stationary phase and a less polar mobile phase.[1] | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.[1] | Separation of ions in an electric field based on their electrophoretic mobility.[1] |
| Typical Application | Routine purity testing and quantification of known and unknown impurities.[1] | Analysis of residual solvents and volatile impurities; can be used for the main component with appropriate column selection.[1] | Purity determination, especially for charged impurities, and chiral separations.[1] |
| Advantages | High resolution and separation efficiency for polar compounds; compatible with UV and MS detectors; well-established in pharmaceutical analysis.[1] | High resolution for separating volatile impurities.[2] | High efficiency and resolution; requires minimal sample and reagent volumes; suitable for a wide range of analytes.[1] |
| Disadvantages | Requires specialized columns (e.g., HILIC); potential for matrix effects; may require derivatization if impurities lack a chromophore.[1] | Requires the analyte to be volatile or amenable to derivatization. | Can have lower sensitivity compared to HPLC for some analytes; reproducibility can be influenced by capillary surface conditions.[1] |
| Limit of Detection (LOD) | ~0.01% | ~0.02 µ g/sample (NPD) | Analyte dependent, typically in the µg/mL range |
| Limit of Quantification (LOQ) | ~0.03% | ~0.06 µ g/sample (NPD) | Analyte dependent, typically in the µg/mL range |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
Experimental Protocols
Detailed methodologies for the proposed HPLC-UV method and alternative techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Proposed HPLC-UV Method (HILIC)
This method is designed to provide good retention and separation of the polar this compound from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A HILIC column (e.g., silica-based with a polar bonded phase), 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5).
-
Gradient Example: Start at 95% acetonitrile, decrease to 70% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, low UV is necessary).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Alternative Method 1: Gas Chromatography (GC-FID)
This method is suitable for analyzing volatile impurities and, with an appropriate column, the main component.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).[1]
-
Column: Amine-specific column (e.g., CP-Volamine), 30 m x 0.32 mm ID, 1.8 µm film thickness.[1]
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.[1]
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.[1]
-
Injector Temperature: 260 °C.[1]
-
Detector Temperature: 280 °C.[1]
-
Injection Mode: Split (e.g., 20:1).[1]
-
Injection Volume: 1 µL.[1]
-
Sample Preparation: Dissolve the sample in methanol or another suitable solvent to a concentration of 1 mg/mL.[1]
Alternative Method 2: Capillary Electrophoresis (CE-UV)
CE offers a different separation mechanism that can be advantageous for charged impurities.
-
Instrumentation: Capillary electrophoresis system with a UV detector.[1]
-
Capillary: Fused silica, 50 µm ID, 50 cm total length (40 cm to detector).[1]
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.[1]
-
Voltage: 20 kV.[1]
-
Temperature: 25 °C.[1]
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.[1]
-
Detection: Direct UV at 200 nm.[1]
-
Sample Preparation: Dissolve the sample in the background electrolyte or water to a concentration of 0.5 mg/mL.[1]
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the purity analysis of this compound using the proposed HPLC-UV method.
References
Comparative Guide to Byproduct Identification in 1-Methyl-2-piperidinemethanol Synthesis: GC-MS vs. Alternative Methods
Introduction
The synthesis of 1-Methyl-2-piperidinemethanol, a key intermediate in the manufacturing of various pharmaceutical agents, requires stringent quality control to ensure the purity of the final product. The identification and quantification of process-related impurities and byproducts are critical for optimizing reaction conditions and meeting regulatory standards. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS), the conventional method for this analysis, with alternative techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols, comparative performance data, and visual workflows to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.
The Synthesis and Potential Byproducts
This compound is commonly synthesized via the reductive amination of 2-pyridinecarboxaldehyde with methylamine, followed by catalytic hydrogenation of the pyridine ring. This multi-step process can generate a variety of byproducts.
Common Synthesis Route:
-
Imine Formation: 2-Pyridinecarboxaldehyde reacts with methylamine to form an imine intermediate.
-
Reduction & Methylation: The imine is reduced, and concurrently, the pyridine ring is hydrogenated, often using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
Potential Byproducts:
-
Unreacted Starting Materials: 2-Pyridinecarboxaldehyde, methylamine.
-
Incompletely Reduced Intermediates: N-methyl-1-(pyridin-2-yl)methanimine, 1-methyl-2-(pyridin-2-yl)piperidine.
-
Over-Alkylated Products: N,N-dimethyl-2-piperidinemethanamine.
-
Isomers: Positional isomers if the starting material is not pure.
-
Solvent Adducts and Degradants: Products arising from side reactions with solvents or reagents.
Primary Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. Its high separation efficiency and the availability of extensive mass spectral libraries make it ideal for routine quality control and the identification of known impurities.
Experimental Workflow for GC-MS Analysis
Caption: GC-MS workflow for byproduct analysis.
Detailed GC-MS Protocol
-
Sample Preparation:
-
Accurately weigh 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Add a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to dissolve the sample and dilute to the mark.
-
Vortex for 30 seconds to ensure homogeneity.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet: Split/splitless injector, operated in split mode (50:1 ratio) at 280°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at 15°C/min, hold for 2 minutes.
-
Ramp 2: Increase to 300°C at 20°C/min, hold for 5 minutes.[1]
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.[1]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 550.
-
Solvent Delay: 3 minutes.
-
-
Alternative Analytical Methodologies
While GC-MS is effective, it is limited to thermally stable and volatile compounds. Alternative methods can provide complementary information, especially for complex byproduct profiles.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is superior for analyzing polar, non-volatile, or thermally labile byproducts that are not amenable to GC analysis.
Detailed LC-MS Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the crude sample at 1 mg/mL in a mixture of 50:50 Water:Acetonitrile.
-
Perform a serial dilution to a final concentration of 10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
LC System: Agilent 1290 Infinity II LC System or equivalent.
-
MS System: Agilent 6460 Triple Quadrupole MS or equivalent.[2]
-
Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.[3]
-
MS Parameters:
-
Ion Source: Electrospray Ionization (ESI), positive mode.[2]
-
Gas Temperature: 325°C.
-
Nebulizer Pressure: 35 psi.
-
Capillary Voltage: 4000 V.
-
Mass Range: Scan from m/z 50 to 800.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the unambiguous structural elucidation of unknown byproducts and provides accurate quantitative information without the need for reference standards (qNMR).[4][5] It is non-destructive, allowing for further analysis of the same sample.[6]
Detailed NMR Protocol:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the crude reaction mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantification.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Analysis:
-
Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.
-
¹H NMR: Acquire a standard proton spectrum to identify characteristic signals of the main product and impurities. Integration of signals allows for relative quantification.
-
¹³C NMR: Acquire a carbon spectrum to determine the number of unique carbon environments.
-
2D NMR (COSY, HSQC): For unknown byproducts, 2D correlation experiments are performed to establish connectivity between protons and carbons, enabling complete structural determination.
-
Comparative Performance Analysis
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for routine screening versus in-depth structural characterization.
Method Performance Characteristics
| Parameter | GC-MS | LC-MS | NMR Spectroscopy |
| Analyte Scope | Volatile & Semi-Volatile, Thermally Stable | Broad Range (Polar, Non-Volatile, Thermally Labile) | All Soluble Compounds |
| Sensitivity | High (pg-ng) | Very High (fg-pg) | Low (µg-mg) |
| Selectivity | High (with good separation) | Very High (MS/MS) | High (Chemical Shift) |
| Structure Elucidation | Good (Library Matching) | Good (Fragmentation) | Excellent (Definitive)[5][7] |
| Quantification | Good (with standards) | Excellent (with standards) | Excellent (Absolute/qNMR)[5] |
| Throughput | High | High | Low to Medium |
| Cost (Instrument) | Medium | High | Very High |
Logical Comparison of Analytical Techniques
References
- 1. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. azooptics.com [azooptics.com]
- 6. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of (1-methylpiperidin-2-yl)methanol
The structural confirmation of (1-methylpiperidin-2-yl)methanol is critical for its application in various research and development pipelines. This guide will delve into the expected chemical shifts, multiplicities, and coupling constants for each proton and carbon atom in the molecule. Furthermore, a comparative analysis with piperidine and (R)-piperidin-2-ylmethanol will highlight the influence of the N-methyl and C2-methanol substituents on the NMR spectrum of the piperidine ring.
Predicted ¹H and ¹³C NMR Spectral Data for (1-methylpiperidin-2-yl)methanol
The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for (1-methylpiperidin-2-yl)methanol. These predictions are derived from the analysis of structurally similar compounds and foundational NMR theory.
Table 1: Predicted ¹H NMR Spectral Data for (1-methylpiperidin-2-yl)methanol (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2 | ~ 2.85 - 3.05 | Multiplet | - | 1H |
| H-3ax | ~ 1.20 - 1.40 | Multiplet | - | 1H |
| H-3eq | ~ 1.65 - 1.85 | Multiplet | - | 1H |
| H-4ax | ~ 1.35 - 1.55 | Multiplet | - | 1H |
| H-4eq | ~ 1.55 - 1.75 | Multiplet | - | 1H |
| H-5ax | ~ 1.40 - 1.60 | Multiplet | - | 1H |
| H-5eq | ~ 1.70 - 1.90 | Multiplet | - | 1H |
| H-6ax | ~ 2.05 - 2.25 | Multiplet | - | 1H |
| H-6eq | ~ 2.75 - 2.95 | Multiplet | - | 1H |
| N-CH₃ | ~ 2.30 | Singlet | - | 3H |
| -CH₂OH (diastereotopic) | ~ 3.40 - 3.60 and ~ 3.70 - 3.90 | Doublet of Doublets | J ≈ 11, 4 Hz | 2H |
| -OH | Broad Singlet | - | 1H |
Table 2: Predicted ¹³C NMR Spectral Data for (1-methylpiperidin-2-yl)methanol (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 65 - 68 |
| C-3 | ~ 24 - 27 |
| C-4 | ~ 25 - 28 |
| C-5 | ~ 22 - 25 |
| C-6 | ~ 56 - 59 |
| N-CH₃ | ~ 42 - 45 |
| -CH₂OH | ~ 63 - 66 |
Comparative NMR Data of Structurally Related Compounds
To contextualize the predicted data, the following tables present experimental NMR data for piperidine and (R)-piperidin-2-ylmethanol.
Table 3: Experimental ¹H NMR Spectral Data for Piperidine and (R)-Piperidin-2-ylmethanol (in CDCl₃)
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Piperidine | H-2, H-6 | 2.79 | Multiplet |
| H-3, H-4, H-5 | 1.51 | Multiplet | |
| NH | 2.19 | Singlet | |
| (R)-Piperidin-2-ylmethanol [1] | H-2 | 2.61-2.53 | Multiplet |
| H-3, H-4, H-5 | 1.75-1.03 | Multiplet | |
| H-6 | 3.02 (d), 2.53-2.61 (m) | Multiplet | |
| -CH₂OH | 3.53-3.48 (m), 3.36-3.31 (m) | Multiplet | |
| NH, OH | 2.35 | Singlet |
Table 4: Experimental ¹³C NMR Spectral Data for Piperidine (in CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| Piperidine | C-2, C-6 | 47.0 |
| C-3, C-5 | 27.2 | |
| C-4 | 25.2 |
Experimental Protocols
A generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of (1-methylpiperidin-2-yl)methanol is provided below.
Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of purified (1-methylpiperidin-2-yl)methanol and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).
-
Transfer: Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube.
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Pulse Width: ~30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Spectral Width: 0-12 ppm
-
-
¹³C NMR Parameters:
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation Delay: 2-5 seconds
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is typically used to simplify the spectrum to singlets for each carbon.
-
Visualization of Structure and Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the molecular structure of (1-methylpiperidin-2-yl)methanol with atom numbering for NMR assignment and the general workflow for its structural elucidation.
Caption: Molecular structure of (1-methylpiperidin-2-yl)methanol with atom numbering.
Caption: General workflow for NMR-based structural elucidation.
References
Performance of 1-Methyl-2-piperidinemethanol in Catalysis: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable scarcity of specific experimental data on the performance of 1-Methyl-2-piperidinemethanol as a primary ligand in asymmetric catalysis. While its structural motifs are present in various chiral ligands, and it serves as a valuable precursor in organic synthesis, direct applications with detailed performance metrics such as reaction yields and enantiomeric excess are not well-documented in peer-reviewed publications. This guide, therefore, aims to provide a comparative overview based on structurally similar and commonly employed chiral amino alcohol ligands, offering a predictive assessment of this compound's potential catalytic activity and highlighting areas for future research.
Introduction to this compound
This compound is a chiral amino alcohol featuring a piperidine backbone. The presence of a hydroxyl group and a tertiary amine makes it a potential bidentate ligand capable of coordinating with metal centers to create a chiral environment for asymmetric transformations. Its structural similarity to well-established ligands like N-Methyl-L-prolinol suggests potential applications in various catalytic reactions, including asymmetric additions, reductions, and hydrogenations. However, the lack of published data prevents a direct, evidence-based comparison.
Hypothetical Performance in a Benchmark Reaction: Asymmetric Addition of Diethylzinc to Benzaldehyde
To contextualize the potential performance of this compound, we can examine the well-studied asymmetric addition of diethylzinc to benzaldehyde, a benchmark reaction for evaluating the efficacy of chiral amino alcohol ligands. The following table presents data for established ligands in this reaction, offering a framework for what might be expected from a novel ligand like this compound.
Table 1: Performance of Chiral Amino Alcohol Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde
| Ligand | Ligand Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| (-)-DAIB (3-exo-(Dimethylamino)isoborneol) | 2 | 0 | 2 | 97 | 98 (S) |
| (1R,2S)-N-Pyrrolidinylnorephedrine | 2 | 0 | 6 | 95 | 94 (R) |
| (S)-(-)-2-(Anilinomethyl)pyrrolidine | 5 | Room Temp | 24 | 85 | 92 (S) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Data for established ligands are sourced from various scientific publications. The entry for this compound is included to highlight the absence of available data.
Experimental Protocols
Below are detailed experimental methodologies for the synthesis of a potential catalyst using a chiral amino alcohol ligand and the general procedure for the benchmark reaction. These protocols serve as a template for the potential evaluation of this compound.
General Procedure for Ligand Synthesis (Hypothetical for a derivative)
A common strategy to enhance the catalytic activity of amino alcohols is to introduce bulky substituents. A hypothetical synthesis of a derivative of this compound is outlined below.
A Comparative Guide to LC-MS Techniques for the Quantitative Analysis of Piperidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prevalent Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the quantitative analysis of piperidine alkaloids. It is designed to assist researchers in selecting and implementing robust analytical techniques for complex matrices. The information presented is supported by experimental data from peer-reviewed studies and application notes.
Introduction
Piperidine alkaloids are a diverse class of nitrogen-containing secondary metabolites found in numerous plant species, such as those from the Piper (pepper) and Lobelia genera.[1][2] Their wide range of biological activities necessitates accurate and sensitive quantification in various samples, including plant materials, food products, and biological fluids.[3][4] Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the gold standard for this type of analysis due to its high sensitivity, selectivity, and applicability to a broad range of compounds.[3][5]
This guide compares two primary sample preparation workflows coupled with LC-MS/MS analysis: a comprehensive method utilizing Solid-Phase Extraction (SPE) for complex matrices and a more direct approach suitable for simpler sample types.
Method 1: Solid-Phase Extraction (SPE) Coupled with UHPLC-MS/MS
This method is ideal for complex matrices such as plant tissue, food, and feed, where significant sample cleanup is required to minimize matrix effects and achieve low detection limits.[6][7] The use of Ultra-High-Performance Liquid Chromatography (UHPLC) provides enhanced separation efficiency and shorter analysis times.[8]
Experimental Protocol
1. Sample Preparation (Acidic Extraction & SPE Cleanup)
-
Homogenization: Weigh 1.0-2.0 g of the homogenized sample into a centrifuge tube.[9][10]
-
Extraction: Add 10-20 mL of an acidic extraction solution (e.g., 0.05 M sulfuric acid or 2% formic acid in water).[6][9] Vigorously shake or sonicate for 15 minutes to ensure complete extraction of the basic alkaloids.[9][10]
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 3800-10,000 rpm) for 10 minutes.[9][10]
-
Solid-Phase Extraction (SPE):
-
Use a cation exchange cartridge (e.g., Oasis MCX).[7]
-
Conditioning: Condition the cartridge sequentially with methanol (5-6 mL) and water (5-6 mL).[7][10]
-
Loading: Load the supernatant from the centrifugation step onto the cartridge.[7][9]
-
Washing: Wash the cartridge with water (2-6 mL) followed by methanol (2-6 mL) to remove interferences.[6][7]
-
Elution: Elute the target piperidine alkaloids with 6-12 mL of a freshly prepared ammoniated organic solvent mixture (e.g., 5% ammonia in methanol or a mix of ethyl acetate, methanol, and acetonitrile with ammonia and triethylamine).[6][7]
-
-
Final Processing: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40-50 °C.[6][7] Reconstitute the residue in a small volume (e.g., 0.4-1.0 mL) of the initial mobile phase (e.g., 95:5 water:methanol).[6][7] The sample is then filtered through a 0.2 µm filter before injection.[10]
2. UHPLC-MS/MS Conditions
-
Chromatographic Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) is commonly used.[8]
-
Mobile Phase:
-
Gradient Elution: A typical gradient might run from 5% B to 80% B over 10 minutes, with a flow rate of 0.3 mL/min.[8]
-
Mass Spectrometry:
-
Ionization: Electrospray ionization in positive mode (ESI+).[9]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity in quantitative analysis.[8] Precursor-to-product ion transitions, cone voltages, and collision energies are optimized for each specific piperidine alkaloid.[7]
-
Experimental Workflow: SPE-UHPLC-MS/MS
Method 2: Direct Extraction Coupled with LC-MS/MS
For less complex matrices or when the target alkaloids are present at higher concentrations, a direct extraction method without SPE can be employed.[2] This approach reduces sample preparation time and cost but may be more susceptible to matrix effects.
Experimental Protocol
1. Sample Preparation (Direct Liquid Extraction)
-
Homogenization: Weigh the sample as described in Method 1.
-
Extraction: Extract the sample with a suitable solvent mixture, such as 0.1 N HCl–acetonitrile (1:1, v/v).[2] The choice of solvent can be tailored to the specific alkaloids and matrix.
-
Purification: Centrifuge the mixture and collect the supernatant. The extract can be used directly or may be filtered through a 0.22 µm syringe filter prior to injection.[9] For some applications, an evaporation and reconstitution step may be added to concentrate the sample and switch solvents.[6]
2. LC-MS/MS Conditions
-
Chromatographic Column: A C8 or C18 reversed-phase column is typically suitable.[2]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer like 30 mM ammonium formate (pH 2.8) can be used to ensure proper ionization.[2]
-
Mass Spectrometry: Analysis is performed using ESI in positive ion mode on a triple quadrupole system, similar to Method 1.[2] Structural elucidation and identification are achieved by comparing mass spectra and fragmentation patterns with those of known standards like lobeline.[2]
Experimental Workflow: Direct Extraction LC-MS/MS
Quantitative Performance Comparison
The following table summarizes typical validation parameters for LC-MS/MS methods for alkaloid analysis. While specific values depend on the analyte, matrix, and instrumentation, these ranges provide a benchmark for performance. The data is largely derived from studies on pyrrolizidine alkaloids, which are analyzed under similar conditions and serve as a strong proxy for piperidine alkaloid method performance.[6][8][11]
| Parameter | Method 1: SPE-UHPLC-MS/MS | Method 2: Direct Extraction LC-MS/MS |
| Linearity (R²) | > 0.99[6][12] | > 0.99 (Typically in a narrower range) |
| LOQ (µg/kg) | 0.05 - 10.0[8][11] | 2.4 - 80 µg/mL (lobeline example)[2] |
| LOD (µg/kg) | 0.015 - 2.0[8] | Generally higher than SPE methods |
| Recovery (%) | 65 - 117[8][11] | Satisfactory, but more matrix-dependent[2] |
| Precision (RSD %) | < 15% (Intra- & Inter-day)[8] | < 15% (Typically achievable) |
Discussion and Recommendations
Method 1 (SPE-UHPLC-MS/MS) is the preferred approach for trace-level quantification of piperidine alkaloids in complex samples.
-
Advantages: The rigorous SPE cleanup effectively removes interfering matrix components, leading to lower limits of quantification (LOQs), improved accuracy, and reduced ion suppression.[7] This makes it highly suitable for regulatory monitoring in food safety and bioanalysis in drug development.[8][13]
-
Disadvantages: This method is more time-consuming, labor-intensive, and requires a higher volume of solvents.
Method 2 (Direct Extraction LC-MS/MS) offers a faster and more straightforward alternative.
-
Advantages: Significantly reduces sample preparation time and cost. It is well-suited for screening purposes, analyzing simpler matrices (e.g., tinctures, some herbal supplements), or when analyte concentrations are high.[2]
-
Disadvantages: It is more prone to matrix effects, which can compromise accuracy and sensitivity.[6] The LOQs are generally higher than those achieved with SPE-based methods.
Recommendation: The choice of method should be guided by the specific analytical requirements. For high-sensitivity, validated quantitative results in complex matrices like food or biological tissues, Method 1 is recommended. For rapid screening, analysis of simpler matrices, or when lower sensitivity is acceptable, Method 2 provides a viable and efficient alternative. In all cases, the use of matrix-matched calibration standards is crucial to compensate for matrix effects and ensure accurate quantification.[9]
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bfr.bund.de [bfr.bund.de]
- 11. Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 tropane alkaloids in plant-based food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
A Comparative Guide to the Validation of Analytical Methods for Piperidine-Based APIs
For Researchers, Scientists, and Drug Development Professionals
The robust validation of analytical methods is a cornerstone of pharmaceutical development and quality control. For Active Pharmaceutical Ingredients (APIs) containing a piperidine scaffold, a common structural motif in many drug classes, ensuring the accuracy, precision, and reliability of analytical procedures is paramount. This guide provides a comparative overview of common analytical techniques for the validation of piperidine-based APIs, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for a piperidine-based API is contingent on the specific properties of the molecule, the intended application of the method (e.g., assay, impurity profiling), and the desired performance characteristics. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques due to their versatility and wide applicability. Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is a powerful tool for the analysis of volatile or semi-volatile piperidine derivatives and their related impurities.
| Parameter | HPLC | UPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but utilizes smaller particle size columns for higher resolution and faster analysis. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection for identification and quantification. |
| Typical Analytes | Non-volatile and thermally stable piperidine-based APIs and their impurities. | Similar to HPLC, but with enhanced performance for complex mixtures and low-level impurities. | Volatile and thermally stable piperidine compounds and residual solvents. |
| Common Detectors | UV-Visible, Photodiode Array (PDA), Mass Spectrometry (MS) | UV-Visible, PDA, MS | Mass Spectrometry (MS), Flame Ionization Detector (FID) |
| Sample Preparation | Dissolution in a suitable solvent. | Dissolution in a suitable solvent. | Often requires derivatization to improve volatility and chromatographic performance. |
| Advantages | Robust, reliable, and widely available. | Faster analysis times, higher resolution, and improved sensitivity compared to HPLC. | High selectivity and sensitivity, excellent for structural elucidation of impurities. |
| Limitations | Longer run times compared to UPLC. | Higher backpressure requires specialized instrumentation. | Not suitable for non-volatile or thermally labile compounds. |
Quantitative Performance Data
The following tables summarize typical validation parameters for the analysis of common piperidine-based APIs using various chromatographic methods. These values are indicative and may vary depending on the specific API, formulation, and laboratory conditions.
Fentanyl Citrate
Fentanyl, a potent synthetic opioid, is a well-known piperidine derivative. Its analysis is critical for both pharmaceutical quality control and forensic applications.
Table 1: Validation Parameters for Fentanyl Citrate Analysis by HPLC [1]
| Parameter | HPLC-UV |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.6% |
| Precision (% RSD) | < 2.0% |
| LOD | Not Reported |
| LOQ | Not Reported |
RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantitation
A reverse phase HPLC method with UV detection has been developed and validated for Fentanyl Citrate, demonstrating good specificity, accuracy, precision, and linearity.[1]
Risperidone
Risperidone is an atypical antipsychotic medication that contains a piperidine moiety. Its analytical methods are crucial for ensuring the quality and stability of its pharmaceutical formulations.
Table 2: Validation Parameters for Risperidone Analysis by HPLC and UPLC
| Parameter | RP-HPLC[2] | UPLC[3] |
| Linearity (R²) | > 0.999 | 0.9975 |
| Accuracy (% Recovery) | 98.27% - 101.00% | Not Reported |
| Precision (% RSD) | < 2.0% | 0.79% |
| LOD | Not Reported | Not Reported |
| LOQ | Not Reported | 0.5 µg/mL |
RP-HPLC methods for risperidone have been shown to be accurate and precise.[2] UPLC methods offer the advantage of faster analysis times and reduced solvent consumption compared to conventional HPLC.[3]
Methylphenidate
Methylphenidate, a stimulant used to treat ADHD, is another example of a piperidine-based API.
Table 3: Validation Parameters for Methylphenidate Analysis by GC-MS and LC-MS/MS
| Parameter | GC-MS[4] | LC-MS/MS[5] |
| Linearity (R²) | Not Reported | Not Reported |
| Accuracy (% Bias) | Not Reported | < ±12% |
| Precision (% CV) | 10.4% - 14.8% | < ±12% |
| LOD | Not Reported | 0.1 ng/mL |
| LOQ | 2.0 µg/L | 0.5 ng/mL |
CV: Coefficient of Variation
GC-MS methods for methylphenidate often require derivatization.[4] LC-MS/MS methods offer high sensitivity and specificity for the analysis of methylphenidate and its metabolites in biological fluids.[5]
Experimental Protocols
Detailed and well-documented experimental protocols are essential for the successful transfer and implementation of analytical methods. Below are representative protocols for the analysis of piperidine-based APIs.
General HPLC Method for a Piperidine-Based API
This protocol provides a general framework for the analysis of a piperidine-based API by reverse-phase HPLC.
Instrumentation:
-
HPLC system with a UV-Vis or PDA detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer components.
-
API reference standard and sample.
Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for the specific API.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: Determined by the UV absorbance maximum of the API.
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of the API reference standard and dissolve it in a suitable diluent (often the mobile phase) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the API sample in the diluent to achieve a concentration within the linear range of the method.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
General GC-MS Method for a Piperidine-Based API (with Derivatization)
This protocol outlines a general procedure for the analysis of a volatile or semi-volatile piperidine-based API using GC-MS, including a derivatization step.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or other suitable agent).
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or ethyl acetate).
-
API reference standard and sample.
Derivatization Procedure:
-
Accurately weigh the API standard or sample into a reaction vial.
-
Add a suitable volume of the anhydrous solvent to dissolve the sample.
-
Add the derivatizing agent to the vial.
-
Cap the vial tightly and heat at a specific temperature (e.g., 70-100 °C) for a specified time (e.g., 30-60 minutes) to complete the reaction.
-
Cool the vial to room temperature before injection.
GC-MS Conditions:
-
Injector Temperature: Typically 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300 °C) at a controlled rate (e.g., 10-20 °C/min).
-
Transfer Line Temperature: Typically 280 °C.
-
Ion Source Temperature: Typically 230 °C.
-
Mass Spectrometer Mode: Electron Ionization (EI) with a scan range appropriate for the analyte and its fragments.
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method according to typical regulatory guidelines.
Typical HPLC Workflow for Piperidine-Based API Analysis
This diagram outlines the typical experimental workflow for analyzing a piperidine-based API using HPLC.
References
A Comparative Study of Catalysts Derived from Piperidine and Pyrrolidine Scaffolds in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical step in designing efficient and stereoselective synthetic routes. Among the vast array of organocatalysts, those derived from piperidine and pyrrolidine scaffolds have proven to be particularly versatile and effective. This guide provides an objective, data-driven comparison of the performance of these two classes of catalysts in key organic transformations, supported by experimental data and detailed protocols.
The fundamental difference between the two scaffolds lies in their ring size—piperidine being a six-membered ring and pyrrolidine a five-membered one. This seemingly subtle structural variation can significantly influence the catalyst's conformational flexibility, steric environment, and, consequently, its activity and selectivity in a given reaction.
I. Performance in Knoevenagel Condensation
The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, serves as an excellent benchmark for comparing the catalytic efficacy of piperidine and pyrrolidine. A direct comparison was made in the synthesis of thiazolidine-2,4-dione (TZD) derivatives, which are important precursors for pharmaceuticals.
Data Presentation
The following tables summarize the quantitative data from a comparative study using piperidine and pyrrolidine as catalysts in the reaction between TZD and substituted benzaldehydes.
Table 1: Catalyst Performance with p-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (eq.) | Reaction Time (min) | TZD Conversion (%) |
| Piperidine | 0.8 | 480 | ~59 |
| Pyrrolidine | 0.625 | 480 | ~74 |
| Pyrrolidine | 0.75 | 480 | ~77 |
Table 2: Catalyst Performance with p-Methoxybenzaldehyde
| Catalyst | Catalyst Loading (eq.) | Reaction Time (min) | TZD Conversion (%) |
| Piperidine | 0.8 | 480 | ~91 |
| Pyrrolidine | 0.5 | 480 | 100 |
| Pyrrolidine | 0.625 | 480 | 100 |
The experimental data clearly indicates that pyrrolidine is a more efficient catalyst than piperidine for this transformation.[1] In the reaction with p-methoxybenzaldehyde, pyrrolidine achieves complete conversion at a lower catalyst loading (0.5 eq.) compared to piperidine, which only reaches 91% conversion at a higher loading (0.8 eq.).[1] This superior performance suggests that the subtle differences in ring size and conformation in the five-membered pyrrolidine ring lead to a more favorable catalytic cycle.[1]
Experimental Protocol: Knoevenagel Condensation
The following protocol was adapted from a study by Vieira et al.[2]
Materials:
-
Thiazolidine-2,4-dione (TZD)
-
Substituted benzaldehyde (e.g., p-nitrobenzaldehyde or p-methoxybenzaldehyde)
-
Piperidine or Pyrrolidine (catalyst)
-
Ethanol (solvent)
-
Glacial acetic acid
-
Acetonitrile
-
Water
Procedure:
-
To a 125 mL round-bottom flask equipped with a condenser, add TZD (4 mmol), the substituted benzaldehyde (4 mmol), and 60 mL of ethanol.
-
Heat the solution to boiling (approximately 78°C).
-
Add the specified equivalence of the promoter base (piperidine or pyrrolidine). This is considered time zero of the reaction.
-
Monitor the reaction progress by taking samples at regular intervals (e.g., 2, 4, 8, 12, 16, 20, 50, 80, 180, 330, and 480 minutes).
-
Quench the reaction in the collected samples by adding them to an inhibitor solution (0.6% glacial acetic acid, 49.7% distilled water, and 49.7% acetonitrile v/v).
-
Analyze the samples using HPLC-UV to determine the conversion of TZD.
-
Upon completion of the reaction, crystallize the product by adding 5 mL of glacial acetic acid and 60 mL of water.
-
Recrystallize the crude product to obtain a higher purity.
II. Performance in Asymmetric Aldol and Michael Additions
While direct head-to-head comparative studies for aldol and Michael additions are less common in the literature, the general consensus and available data suggest that pyrrolidine-based catalysts, particularly proline and its derivatives, often exhibit superior enantioselectivity.
For instance, in the context of Michael additions, a study on the synthesis of pyridine- and piperidine-based camphorsulfonamide organocatalysts found that the piperidine derivative yielded a racemic Michael adduct, albeit with an excellent yield (up to 89%).[3] This suggests that while piperidine-based catalysts can be highly active, achieving high enantioselectivity may require more sophisticated catalyst design compared to their pyrrolidine counterparts.
The catalytic cycle of proline-catalyzed aldol reactions is well-established and proceeds through an enamine intermediate, with the stereochemistry being controlled by the rigid transition state.
III. Signaling Pathways and Experimental Workflows
To visualize the underlying processes, the following diagrams illustrate a typical experimental workflow and the catalytic cycle for a proline-catalyzed reaction.
Experimental Workflow for Knoevenagel Condensation.
Catalytic Cycle of Proline-Catalyzed Aldol Reaction.
IV. Conclusion
The choice between piperidine- and pyrrolidine-derived catalysts is highly dependent on the specific reaction and desired outcome.
-
For reactions where high catalytic activity is the primary concern and stereoselectivity is not crucial, both scaffolds can be effective. The Knoevenagel condensation data suggests that pyrrolidine may offer higher efficiency even in such cases.
-
For asymmetric transformations where high enantioselectivity is paramount, pyrrolidine-based catalysts, particularly those derived from proline, have a more established track record of success. The inherent rigidity and well-defined transition states of many proline-derived catalysts often lead to superior stereochemical control.
Researchers and drug development professionals are encouraged to consider these factors and consult the primary literature for specific catalyst performance data relevant to their target transformation. The provided experimental protocol serves as a starting point for conducting comparative studies to identify the optimal catalyst for a given application.
References
Efficacy comparison between 1-Methyl-2-piperidinemethanol and other chiral auxiliaries
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in modern organic synthesis. These reagents temporarily impart chirality to a prochiral substrate, enabling high levels of stereocontrol in carbon-carbon and carbon-heteroatom bond-forming reactions. An ideal chiral auxiliary should be readily available, easily attached and removed, and provide excellent diastereoselectivity. This guide offers an objective comparison of the efficacy of several widely used chiral auxiliaries, supported by experimental data, to inform your selection process.
While a broad range of chiral compounds exist, the application of 1-Methyl-2-piperidinemethanol as a chiral auxiliary is not extensively documented in peer-reviewed literature. Therefore, this guide will focus on a comparative analysis of well-established and highly effective chiral auxiliaries: Evans' Oxazolidinones, Pseudoephedrine and its derivatives, and Camphorsultams.
Performance Comparison in Asymmetric Reactions
The effectiveness of a chiral auxiliary is highly dependent on the specific reaction and substrates involved. Below is a summary of their performance in two fundamental asymmetric transformations: alkylation and aldol reactions.
Asymmetric Alkylation of Enolates
Asymmetric alkylation is a cornerstone of stereoselective C-C bond formation. The choice of chiral auxiliary significantly influences the diastereoselectivity of this transformation.
| Chiral Auxiliary | Substrate (N-Acyl Derivative) | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-propionyl | Benzyl bromide | LDA | 85-95 | >99:1 |
| (1S,2S)-(+)-Pseudoephedrine | N-propionyl | Benzyl bromide | LDA | 95 | ≥99:1[1] |
| (1S)-(-)-2,10-Camphorsultam | N-propionyl | Allyl iodide | NaHMDS | 90 | >98:2 |
Key Insights: Both Evans' oxazolidinones and pseudoephedrine amides consistently provide outstanding levels of diastereoselectivity in the alkylation of enolates derived from simple aliphatic carboxylic acids.[1][2] The rigid chelated transition states formed with these auxiliaries effectively shield one face of the enolate, directing the approach of the electrophile.[3] Camphorsultam also offers excellent selectivity.
Asymmetric Aldol Reactions
The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters. The chiral auxiliary dictates the facial selectivity of the enolate addition to the aldehyde.
| Chiral Auxiliary | N-Acyl Derivative | Aldehyde | Lewis Acid / Base | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone | N-propionyl (Boron enolate) | Isobutyraldehyde | Bu₂BOTf / DIPEA | 97:3 | 85 |
| (S)-4-Benzyl-2-oxazolidinone | N-propionyl (Titanium enolate) | Benzaldehyde | TiCl₄ / (-)-Sparteine | 91:9 (anti) | 78 |
| (1S)-(-)-2,10-Camphorsultam | N-propionyl (Boron enolate) | Isobutyraldehyde | Bu₂BOTf / DIPEA | 97:3 | 85 |
Key Insights: Evans' oxazolidinones are highly versatile in aldol reactions, capable of producing both syn and anti aldol products with high diastereoselectivity by tuning the metal enolate.[4] Boron enolates of N-acyl oxazolidinones and camphorsultams generally favor the formation of syn aldol products.[4] The stereochemical outcome is rationalized by the Zimmerman-Traxler model, where the aldehyde substituent occupies a pseudo-equatorial position in a six-membered ring transition state.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the use of Evans' oxazolidinone and pseudoephedrine auxiliaries.
Protocol 1: Diastereoselective Alkylation using an Evans' Oxazolidinone
This protocol describes the alkylation of the N-propionyl derivative of (S)-4-benzyl-2-oxazolidinone with allyl iodide.[4][5][6]
Step 1: Acylation of the Auxiliary To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF (0.5 M) at 0 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 eq) and stir for 1 hour at 0 °C. Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify by column chromatography.
Step 2: Diastereoselective Alkylation To a solution of the N-propionyl oxazolidinone (1.0 eq) in dry THF (0.2 M) at -78 °C under an argon atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise. Stir for 30 minutes, then add allyl iodide (1.2 eq). Stir at -78 °C for 2-4 hours or until TLC indicates consumption of the starting material. Quench with saturated aqueous NH₄Cl, warm to room temperature, extract with ethyl acetate, and purify the product by flash column chromatography.[6]
Step 3: Removal of the Chiral Auxiliary Dissolve the alkylated product (1.0 eq) in a 4:1 mixture of THF and water (0.2 M). Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by a 1.0 M aqueous solution of lithium hydroxide (2.0 eq). Stir vigorously at 0 °C for 2 hours. Quench the reaction with a saturated aqueous solution of Na₂SO₃. Extract the aqueous layer with CH₂Cl₂ to recover the chiral auxiliary. Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.[7][8]
Protocol 2: Asymmetric Alkylation using a Pseudoephedrine Amide
This protocol outlines the alkylation of an N-acyl pseudoephedrine amide.[2][9]
Step 1: Amide Formation Dissolve (+)-pseudoephedrine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C. Slowly add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench with 1 M HCl, separate the layers, wash the organic layer with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate to yield the N-propionyl-(+)-pseudoephedrine.[9]
Step 2: Diastereoselective Alkylation To a suspension of the pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (6.0 eq) in dry THF at -78 °C, slowly add a solution of lithium diisopropylamide (LDA) (2.2 eq) in THF. Stir the mixture and allow it to warm to 0 °C for 15 minutes, then cool back to -78 °C. Add the alkyl halide (1.5 eq) dropwise and stir for 2-4 hours. Quench with saturated NH₄Cl, extract with ethyl acetate, and purify by column chromatography.[2][9]
Step 3: Auxiliary Cleavage to the Chiral Alcohol Dissolve the alkylated amide (1.0 eq) in dry THF at 0 °C. Slowly add a solution of a reducing agent (e.g., LiAlH₄, 2.0-3.0 eq) in THF. Stir and monitor by TLC. Carefully quench with water, followed by 1 M NaOH. Filter the resulting precipitate through Celite® and separate the chiral alcohol from the recovered pseudoephedrine auxiliary by column chromatography or acid/base extraction.[9]
Visualizing the Workflow and Logic
Diagrams can clarify complex experimental sequences and the factors influencing stereoselectivity.
Conclusion
The choice of a chiral auxiliary is a multifaceted decision that depends on the specific transformation, desired stereochemical outcome, and practical considerations such as cost and availability. Evans' oxazolidinones, pseudoephedrine amides, and camphorsultams are all powerful and reliable tools for asymmetric synthesis, each with its own set of advantages. While Evans' auxiliaries offer great versatility, particularly in aldol reactions, pseudoephedrine provides an inexpensive and highly effective alternative for asymmetric alkylations. Camphorsultams are also highly effective and have been used in a wide range of applications, including Diels-Alder reactions. A thorough understanding of the principles outlined in this guide, combined with careful consideration of the specific synthetic challenge, will enable researchers to make an informed decision and achieve their desired stereochemical goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Characterization of N-Methyl-2-piperidinemethanol: A Comparative Guide Using High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed characterization of N-Methyl-2-piperidinemethanol using high-resolution mass spectrometry (HRMS), offering a comparative analysis with alternative analytical techniques. The information presented is intended to aid researchers in selecting the most appropriate methods for the identification and structural elucidation of this and similar small molecules.
High-Resolution Mass Spectrometry Analysis
High-resolution mass spectrometry is a powerful technique for the accurate mass determination of molecules, enabling the elucidation of elemental compositions and fragmentation pathways. For N-Methyl-2-piperidinemethanol (C₇H₁₅NO), the exact mass of the protonated molecule [M+H]⁺ is 130.1226 u.
Proposed Fragmentation Pathway
Under collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated N-Methyl-2-piperidinemethanol is expected to undergo characteristic fragmentation. The primary fragmentation pathways are driven by the presence of the tertiary amine and the primary alcohol functional groups. The most likely fragmentation involves an initial alpha-cleavage adjacent to the nitrogen atom within the piperidine ring, leading to a ring-opening. Subsequent fragmentations can occur, including the loss of the hydroxymethyl group.
A plausible fragmentation pathway is outlined below:
Caption: Proposed fragmentation pathway of protonated N-Methyl-2-piperidinemethanol.
Quantitative Data Summary
The following table summarizes the expected high-resolution mass spectrometry data for the parent ion and its major fragments.
| Ion | Formula | Calculated m/z | Measured m/z (Hypothetical) | Mass Error (ppm) | Relative Abundance (%) |
| [M+H]⁺ | C₇H₁₆NO⁺ | 130.1226 | 130.1225 | -0.8 | 100 |
| Fragment 1 | C₆H₁₆N⁺ | 98.1277 | 98.1276 | -1.0 | 85 |
| Fragment 2 | C₅H₁₄N⁺ | 84.1121 | 84.1120 | -1.2 | 60 |
| Fragment 3 | C₄H₁₂N⁺ | 70.0964 | 70.0963 | -1.4 | 45 |
Comparison with Alternative Analytical Techniques
While HRMS provides detailed structural information, other analytical techniques offer complementary data for a comprehensive characterization.
| Technique | Principle | Throughput | Cost | Data Output | Key Advantages | Key Disadvantages |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high accuracy. | Moderate | High | Exact mass, elemental composition, fragmentation pattern. | High specificity and sensitivity; structural elucidation capabilities. | Requires specialized equipment and expertise. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds followed by mass analysis. | High | Moderate | Retention time, mass spectrum (nominal mass). | Excellent for volatile and semi-volatile compounds; established libraries for identification. | May require derivatization for polar compounds; potential for thermal degradation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Low | High | Chemical shifts, coupling constants, providing detailed structural connectivity. | Unambiguous structure determination; non-destructive. | Low sensitivity; requires larger sample amounts; complex data analysis. |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: A stock solution of N-Methyl-2-piperidinemethanol (1 mg/mL) is prepared in methanol. A working solution of 10 µg/mL is prepared by diluting the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid.
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, equipped with an electrospray ionization (ESI) source is used.
ESI-HRMS Conditions:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Mass Range: m/z 50-500
-
Resolution: > 60,000 FWHM
Tandem MS (MS/MS) Conditions:
-
Precursor Ion Selection: 130.1226 m/z
-
Collision Gas: Argon
-
Collision Energy: 10-30 eV (ramped)
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A 1 mg/mL solution of N-Methyl-2-piperidinemethanol is prepared in dichloromethane.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 35-350
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of N-Methyl-2-piperidinemethanol is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Acquisition Parameters:
-
¹H NMR: 16 scans, 2s relaxation delay
-
¹³C NMR: 1024 scans, 2s relaxation delay
-
Standard 2D experiments (COSY, HSQC, HMBC) are performed to aid in assignments.
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a small molecule like N-Methyl-2-piperidinemethanol.
Safety Operating Guide
Proper Disposal of 1-Methyl-2-piperidinemethanol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 1-Methyl-2-piperidinemethanol
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound, a crucial aspect of laboratory safety and chemical management. Adherence to these procedures is vital to protect personnel, prevent environmental contamination, and ensure regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
Hazard Identification and Risk Assessment
This compound is a combustible liquid that can cause skin and serious eye irritation, as well as potential respiratory irritation[1]. Due to its piperidine functional group, it should be handled with precautions similar to those for other piperidine-containing compounds, which are often flammable, corrosive, and toxic[2].
Key Hazards:
-
Flammability: Combustible liquid[1]. Keep away from heat, sparks, open flames, and hot surfaces[3].
-
Corrosivity: Can cause severe skin burns and eye damage[4].
-
Toxicity: May be harmful if swallowed, in contact with skin, or inhaled[4].
-
Environmental Hazards: Harmful to aquatic life with long-lasting effects[5]. Prevent entry into drains and waterways[5][6].
Quantitative Data Summary
| Parameter | Value | Reference |
| GHS Hazard Statements | H227, H315, H319, H335 | [1] |
| NFPA 704 Ratings | Health: 3, Fire: 2, Reactivity: 0 | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids | [3] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects |
Operational Disposal Plan: Step-by-Step Procedures
This section outlines the procedural steps for the safe disposal of this compound.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure all personnel are equipped with the appropriate PPE:
-
Eye Protection: Chemical safety goggles and a face shield[2].
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene)[2].
-
Body Protection: A flame-retardant lab coat and closed-toe shoes[2].
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If vapors are likely to be generated, a NIOSH/MSHA-approved respirator is necessary[7][8].
Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Dedicated Waste Container: Collect this compound waste in a designated, properly labeled, and leak-proof container[2]. The container should be made of a compatible material.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound"[2].
-
Avoid Mixing: Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids[3].
-
Container Capacity: Do not fill the waste container to more than 90% capacity to allow for vapor expansion and prevent spills[2].
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate non-essential personnel from the affected area[2][9].
-
Ventilate: Ensure the area is well-ventilated to disperse vapors[2][9].
-
Remove Ignition Sources: Eliminate all sources of ignition from the spill area[5][9].
-
Containment: If safe to do so, contain the spill using an inert absorbent material such as sand, dry lime, or soda ash[6][9]. Do not use combustible materials like paper towels to absorb the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container for disposal[6][9].
-
Decontamination: Clean the spill area thoroughly with soap and water[9].
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Final Disposal
-
Professional Disposal Service: The ultimate disposal of this compound must be conducted by a licensed professional waste disposal company[5]. Do not attempt to dispose of this chemical down the drain or in regular trash[5][6].
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal environmental regulations[5]. Contact your EHS office for specific institutional procedures and to arrange for waste pickup.
-
Documentation: Maintain a detailed log of the waste generated, including the chemical name, quantity, and accumulation start date[2].
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
